2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-10-13-6-9(14-10)11(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WSOKBZGFRNTESX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC=C(N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Abstract: This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The elucidated strategy is a two-step process commencing with a modified Debus-Radziszewski condensation to form an ester intermediate, followed by its saponification to yield the target carboxylic acid. This document offers detailed mechanistic insights, step-by-step experimental protocols, data characterization, and process considerations to empower researchers with the knowledge to successfully synthesize this valuable molecule.
Introduction
The Imidazole-4-carboxylic Acid Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions make it a versatile component in the design of bioactive molecules. When functionalized with a carboxylic acid at the 4-position, the resulting imidazole-4-carboxylic acid framework offers an additional site for molecular interactions, often serving as a crucial pharmacophore for engaging with biological targets.
Profile and Rationale for the Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
The target molecule, 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid, combines the imidazole-4-carboxylic acid core with a 2-substituted 4-chlorobenzyl group. This specific substitution pattern is of significant interest as it introduces a lipophilic and electronically distinct moiety that can modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The synthesis of this and structurally related compounds is a key step in the exploration of new therapeutic agents for a range of diseases.
Retrosynthetic Analysis and Proposed Synthetic Pathway
Retrosynthetic Disconnection of the Target Molecule
A logical retrosynthetic analysis of 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid suggests a disconnection at the carboxylic acid group, leading back to a more stable ester intermediate. This ester can be further disconnected through the bonds forming the imidazole ring, pointing towards a multi-component condensation reaction.
The Chosen Two-Step Synthetic Strategy
The proposed forward synthesis is a reliable two-step pathway:
-
Step 1: Synthesis of Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate. This step employs a modified Debus-Radziszewski reaction, a classic and robust method for imidazole synthesis.[2] The reaction condenses three key components: an α-ketoester (ethyl glyoxalate), an aldehyde (4-chlorobenzaldehyde), and a source of ammonia (ammonium acetate). This one-pot reaction efficiently constructs the desired substituted imidazole ester intermediate.
-
Step 2: Hydrolysis to 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid. The ethyl ester intermediate is saponified using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product. This is a standard and high-yielding transformation in organic synthesis.
Workflow Visualization
Caption: Overall two-step synthesis pathway.
Mechanistic Insights
Step 1: The Modified Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a multicomponent reaction that proceeds in several stages.[2] Initially, the α-ketoester (ethyl glyoxalate) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. Concurrently, 4-chlorobenzaldehyde reacts with ammonia to form an imine. These intermediates then condense, followed by cyclization and subsequent dehydration (aromatization) to form the stable imidazole ring. The use of an α-ketoester as the dicarbonyl component directly installs the desired carboxylate functionality at the 4-position of the imidazole ring.
Step 2: Base-Catalyzed Ester Hydrolysis
The saponification of the ethyl ester is a classic example of nucleophilic acyl substitution. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanisms.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl glyoxalate (50% in toluene) | Reagent grade | Major suppliers |
| 4-Chlorobenzaldehyde | ≥98% | Major suppliers |
| Ammonium acetate | ≥98% | Major suppliers |
| Glacial Acetic Acid | ACS grade | Major suppliers |
| Sodium Hydroxide | ≥97%, pellets | Major suppliers |
| Hydrochloric Acid (37%) | ACS grade | Major suppliers |
| Ethanol (200 proof) | Anhydrous | Major suppliers |
| Ethyl Acetate | ACS grade | Major suppliers |
| Hexanes | ACS grade | Major suppliers |
| Anhydrous Sodium Sulfate | Reagent grade | Major suppliers |
Protocol 1: Synthesis of Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), ammonium acetate (23.1 g, 0.3 mol), and glacial acetic acid (100 mL).
-
Addition of Glyoxalate: Begin stirring the mixture. Slowly add ethyl glyoxalate (50% solution in toluene, 20.4 g, 0.1 mol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 500 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate as a solid.
Protocol 2: Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (e.g., 13.2 g, 0.05 mol) in 100 mL of ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the remaining residue in 100 mL of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 3-4. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water (2 x 30 mL) and then dry it in a vacuum oven at 60 °C to a constant weight to yield the final product, 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Data Summary and Characterization
Table of Expected Yields and Physicochemical Properties
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield | Physical Form |
| Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate | C13H13ClN2O2 | 264.71 | 60-75% | Off-white solid |
| 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid | C11H9ClN2O2 | 236.66 | 85-95% | White solid |
Spectroscopic Data Interpretation
-
¹H NMR (DMSO-d₆):
-
Final Product: Expect signals for the aromatic protons of the chlorobenzyl group (two doublets), a singlet for the C5-H of the imidazole ring, a singlet for the benzylic CH₂ protons, and broad singlets for the N-H and COOH protons.
-
-
¹³C NMR (DMSO-d₆):
-
Final Product: Expect signals for the carboxylic acid carbon, the carbons of the imidazole ring, the benzylic carbon, and the aromatic carbons of the chlorobenzyl group.
-
-
IR (KBr, cm⁻¹):
-
Final Product: Expect a broad O-H stretch for the carboxylic acid, a C=O stretch, C=N and C=C stretches for the imidazole and aromatic rings, and a C-Cl stretch.
-
-
Mass Spectrometry (ESI-MS):
-
Final Product: Expect to observe the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product.
-
Process Considerations and Troubleshooting
Key Reaction Parameters and Optimization
-
Temperature Control: In the Debus-Radziszewski reaction, maintaining a consistent reflux temperature is crucial for driving the reaction to completion.
-
Purity of Reagents: The purity of the starting materials, particularly the 4-chlorobenzaldehyde, is important to minimize side product formation.
-
Hydrolysis Monitoring: During the saponification step, it is important to ensure the complete hydrolysis of the ester. The reaction can be monitored by TLC until the starting ester spot is no longer visible.
Potential Side Reactions and Impurities
-
In the imidazole synthesis, side reactions can lead to the formation of various condensation byproducts. Purification by column chromatography is essential to isolate the desired product.
-
Incomplete hydrolysis in the second step will result in contamination of the final product with the starting ester.
Safety Precautions
Hazard and Safety Information for Reagents
| Reagent | Hazards | Recommended Precautions |
| Ethyl glyoxalate | Flammable, skin and eye irritant | Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat) |
| 4-Chlorobenzaldehyde | Harmful if swallowed, skin and eye irritant | Avoid inhalation and contact with skin and eyes. Wear appropriate PPE. |
| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage, flammable | Handle in a fume hood, wear acid-resistant gloves, goggles, and a lab coat. |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage | Handle with care, wear gloves and eye protection. Avoid creating dust. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, respiratory irritant | Handle in a fume hood, wear acid-resistant gloves and eye protection. |
Conclusion
The presented two-step synthetic pathway provides a reliable and efficient method for the preparation of 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid. The synthesis relies on well-established and understood chemical transformations, making it accessible to researchers with a solid background in organic synthesis. The detailed protocols and process considerations in this guide should enable the successful synthesis and purification of this valuable compound for further research and development in the field of medicinal chemistry.
References
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(29), 5035-5044. [Link]
-
Baroniya, S., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(9), 1365-1383. [Link]
-
Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1668-1681. [Link]
-
Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, J., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
-
Patel, H. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. [Link]
-
Kumar, D., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 432-438. [Link]
-
Rezaeifard, A., et al. (2019). Photocatalytic action spectrum for synthesis of 2-[4-chlorophenyl] benzimidazole using TiO2/AA/Co photocatalyst. ResearchGate. [Link]
-
Sreenivasa, M., et al. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(2), 52-56. [Link]
-
Wang, Z. (2009). Radziszewski's Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Li, K. Y., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 138-141. [Link]
-
Asressu, K. H., & de Souza, D. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4522. [Link]
-
Mohammed, A. F., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). The Journal of Organic Chemistry, 87(14), 9037-9048. [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). Organics, 4(4), 514-536. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2025). RSC Publishing. [Link]
-
Synthesis and evaluation of antioxidant properties of novel 2-[2-(4-chlorophenyl) benzimidazole-1-yl] ... (2012). PubMed. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... (2017). MedCrave online. [Link]
-
Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. (n.d.). ResearchGate. [Link]
-
Prepartion of Ethyl imidazole-4-carboxylate. (n.d.). LookChem. [Link]
-
One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (2017). ResearchGate. [Link]
-
Liu, C., Dai, R. J., & Yao, G. W. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Chinese Chemical Letters, 25(1), 146-163. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2007). Organic & Biomolecular Chemistry, 5(1), 115-122. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. (2023). MDPI. [Link]
Sources
Whitepaper: Elucidating the Mechanism of Action of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid as a Putative Modulator of the Inflammatory Cascade
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidazole-based compounds represent a rich scaffold for the development of targeted therapeutics due to their versatile binding properties. This guide focuses on 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a molecule whose structural motifs suggest a potential role as an inhibitor of key enzymes in cellular signaling. While direct literature on this specific molecule is sparse, its architecture, featuring an imidazole core, a carboxylic acid group, and a chlorobenzyl moiety, bears resemblance to known inhibitors of Cytosolic Phospholipase A2 alpha (cPLA₂α). This enzyme is a critical gatekeeper in the inflammatory pathway, responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[1][2] This document, therefore, puts forth the putative mechanism of action for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid as a cPLA₂α inhibitor. We will explore the downstream consequences of this inhibition, provide detailed experimental protocols to validate this hypothesis, and discuss the therapeutic implications.
Introduction: The Rationale for Targeting cPLA₂α
The inflammatory cascade is a tightly regulated biological process that, when dysregulated, contributes to a myriad of diseases including arthritis, neurodegenerative disorders, and cardiovascular conditions.[1][3] A pivotal rate-limiting step in this cascade is the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[4] The enzyme primarily responsible for this selective release is Cytosolic Phospholipase A2 alpha (cPLA₂α).[2]
Upon cellular stimulation by inflammatory signals, two key events trigger cPLA₂α activation:
-
An influx of intracellular calcium (Ca²⁺) causes the enzyme to translocate from the cytosol to the perinuclear and endoplasmic reticulum membranes.
-
Phosphorylation by mitogen-activated protein (MAP) kinases enhances its catalytic activity.[1]
Once active, cPLA₂α cleaves membrane phospholipids, liberating AA. This free AA is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively—potent mediators of inflammation.[4][5]
Given its central role, inhibiting cPLA₂α offers a strategic upstream approach to attenuating the entire inflammatory eicosanoid pathway.[1] This provides a distinct advantage over downstream inhibitors like COX-2 inhibitors, as it simultaneously blocks the production of both prostaglandins and leukotrienes. The structure of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, containing a heterocyclic imidazole ring common in enzyme inhibitors and a carboxylic acid for potential hydrogen bonding in an active site, makes it a compelling candidate for a cPLA₂α inhibitor.
Proposed Mechanism of Action: Inhibition of cPLA₂α
We hypothesize that 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid functions as a competitive, reversible inhibitor of cPLA₂α.
-
Binding to the Active Site: The inhibitor is proposed to bind within the catalytic domain of cPLA₂α, preventing the substrate, arachidonoyl-containing phospholipids, from accessing the active site serine residue. The imidazole and carboxylic acid moieties are likely critical for coordinating with residues in the active site, while the chlorobenzyl group may engage in hydrophobic interactions within the substrate-binding pocket.
-
Consequence of Inhibition: By blocking cPLA₂α activity, the compound effectively halts the release of arachidonic acid from membrane stores.[1][5] This upstream blockade prevents the synthesis of downstream inflammatory mediators, leading to a broad anti-inflammatory effect.[1]
The following diagram illustrates the central role of cPLA₂α in the arachidonic acid cascade and the proposed point of inhibition.
Caption: Proposed inhibition of the cPLA₂α signaling pathway.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a direct inhibitor of cPLA₂α, a multi-step experimental workflow is required. This process moves from direct enzyme interaction to cell-based functional outcomes.
Caption: A streamlined workflow for validating the proposed mechanism.
Experiment 1: In Vitro cPLA₂α Enzyme Inhibition Assay
Objective: To determine if the compound directly inhibits the catalytic activity of recombinant human cPLA₂α and to quantify its potency (IC₅₀).
Causality: This is the most direct test of the hypothesis. By using a purified, recombinant enzyme and a synthetic substrate, we can eliminate confounding cellular factors and confirm a direct interaction between the compound and the enzyme.
Methodology: A fluorescence-based assay is a common and sensitive method.
Materials:
-
Recombinant human cPLA₂α enzyme.
-
Fluorescent substrate: e.g., PED-A1 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine).
-
Assay Buffer: Tris-HCl, CaCl₂, DTT.
-
Test Compound: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid dissolved in DMSO.
-
Positive Control Inhibitor: A known cPLA₂α inhibitor like pyrrophenone.[6]
-
96-well black microplate.
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions of the positive control.
-
Enzyme Preparation: Dilute the recombinant cPLA₂α enzyme to the desired working concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 2 µL of the diluted test compound or control (DMSO for vehicle control). b. Add 188 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 10 µL of the fluorescent substrate.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the substrate. Measure the increase in fluorescence intensity over time (kinetic read) for 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the kinetic curve) for each well. b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation System:
-
Positive Control (Pyrrophenone): Ensures the assay is performing correctly and provides a benchmark for potency.
-
Negative Control (DMSO Vehicle): Defines 100% enzyme activity and confirms the solvent has no inhibitory effect.
-
No-Enzyme Control: Defines the background signal.
Experiment 2: Cell-Based Arachidonic Acid Release Assay
Objective: To confirm that the compound can inhibit cPLA₂α activity within a cellular context, which requires crossing the cell membrane and engaging the target in its native environment.
Causality: This experiment validates the in vitro findings in a more physiologically relevant system. It demonstrates that the compound is cell-permeable and effective against the endogenously activated enzyme.
Methodology: This assay uses a cellular stimulus to activate endogenous cPLA₂α and measures the subsequent release of radiolabeled arachidonic acid.
Materials:
-
Human monocytic cells (e.g., THP-1) or other suitable cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
[³H]-Arachidonic Acid.
-
Calcium Ionophore (A23187) as a stimulant.
-
Test Compound and Positive Control.
-
Scintillation fluid and a scintillation counter.
Step-by-Step Protocol:
-
Cell Labeling: a. Plate THP-1 cells in a 24-well plate and allow them to adhere. b. Incubate the cells overnight with medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL). This incorporates the radiolabel into the cell membranes.
-
Compound Treatment: a. The next day, wash the cells gently with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA. b. Add fresh serum-free medium containing serial dilutions of the test compound or controls. Incubate for 30-60 minutes.
-
Cellular Stimulation: a. Add a calcium ionophore, A23187 (e.g., 5 µM final concentration), to each well to induce a calcium influx and activate cPLA₂α. b. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Quantification of AA Release: a. After incubation, carefully collect the supernatant from each well. b. Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-AA released.
-
Data Analysis: Calculate the percentage of AA release inhibited by the compound compared to the stimulated vehicle control. Determine the IC₅₀ value as described in the previous experiment.
Downstream Cellular Consequences and Therapeutic Implications
Inhibition of cPLA₂α by 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid would have significant downstream effects. By reducing the available pool of arachidonic acid, the compound would suppress the production of key inflammatory mediators, including:
-
Prostaglandins: Implicated in pain, fever, and inflammation.
-
Leukotrienes: Potent chemoattractants for immune cells and mediators of bronchoconstriction in asthma.
This broad anti-inflammatory profile suggests therapeutic potential in a range of disorders. Furthermore, recent studies have implicated cPLA₂α in cancer cell signaling, particularly in pathways involving Akt and β-catenin.[7] Inhibition of cPLA₂α has been shown to decrease the phosphorylation of Akt and β-catenin, suggesting a role in sensitizing cancer cells to chemotherapy.[7]
Table 1: Illustrative Potency of Known Imidazole-Based cPLA2α Inhibitors
| Compound Class | Example Inhibitor | Target | In Vitro IC₅₀ (Enzyme Assay) | Cell-Based IC₅₀ (AA Release) | Reference |
| Pyrrolidine-based | Pyrrophenone | cPLA₂α | ~1-5 nM | 8.1-24 nM | [6] |
| Thiazolidinedione | RSC-3388 | cPLA₂α | 1.8 nM | 22 nM | [4] |
| Indole-carboxylic acids | Ecopladib | cPLA₂α | 2.1-12 nM | Not specified in abstract | [8][9] |
| Putative Inhibitor | 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | cPLA₂α | To be determined | To be determined | N/A |
Note: Data for known inhibitors are provided for context and as a benchmark for evaluating the potency of the title compound.
Conclusion
Based on structural analogy and a deep understanding of inflammatory signaling, we propose that 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid acts as a direct, competitive inhibitor of cPLA₂α. This mechanism provides a compelling rationale for its potential as a broad-spectrum anti-inflammatory agent. The experimental framework detailed in this guide provides a clear, robust, and self-validating pathway to confirm this hypothesis, quantify the compound's potency, and elucidate its functional consequences at a cellular level. Successful validation would position this molecule as a promising lead for further preclinical and clinical development in the treatment of inflammatory diseases and potentially certain cancers.
References
- VertexAI Search. (2024). What are cPLA2α inhibitors and how do they work?
-
Ono, T., et al. (2002). Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. PMC. Available at: [Link]
- Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2).
- Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A 2 α as Anti-inflammatory Drugs. Royal Society of Chemistry Books.
-
Xu, H., et al. (2020). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. National Institutes of Health. Available at: [Link]
-
Li, R., et al. (2015). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC. Available at: [Link]
- Magrioti, V., & Kokotos, G. (2013). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials.
- Abdel-Wahab, B. F., et al. (2016).
-
Lu, S., et al. (2018). [Carboxyl- 11 C]Labelling of Four High-Affinity cPLA2α Inhibitors and Their Evaluation as Radioligands in Mice by Positron Emission Tomography. PubMed. Available at: [Link]
-
Lättig, J., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available at: [Link]
- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10).
-
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Willems, S., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC. Available at: [Link]
- Jäger, J., et al. (2020). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
Sources
- 1. What are cPLA2α inhibitors and how do they work? [synapse.patsnap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cPLA2 inhibitors [chemdiv.com]
- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Carboxyl-11 C]Labelling of Four High-Affinity cPLA2α Inhibitors and Their Evaluation as Radioligands in Mice by Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This in-depth guide provides a detailed technical overview of the methodologies and analytical reasoning required for the complete structural elucidation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. The principles and protocols outlined here serve as a robust framework for the characterization of novel small molecules in a drug discovery and development context.
Foundational Strategy: An Integrated Spectroscopic and Crystallographic Approach
The unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemistry, particularly in the pharmaceutical sciences where structure dictates function. For a novel compound such as 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a multi-technique approach is not just recommended, but essential for ensuring scientific rigor. This guide details a logical workflow, beginning with fundamental characterization and culminating in the definitive assignment of its three-dimensional architecture.
The core of this process relies on the synergistic use of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of structural information, which, when combined, creates a comprehensive and validated molecular portrait.
Figure 1: A conceptual workflow for the structural elucidation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, highlighting the progression from initial characterization to definitive structural confirmation.
Mass Spectrometry: Determining the Molecular Blueprint
Core Objective: To ascertain the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) is the first-line analytical technique in any structural elucidation workflow. It provides a highly accurate mass measurement, which is crucial for determining the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in HPLC-grade methanol. This is further diluted to approximately 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: The sample is infused into an ESI-TOF mass spectrometer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the parent ion. The presence of a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
Data Presentation: Mass Spectrometry Results
| Parameter | Result | Interpretation |
| Molecular Formula | C₁₁H₉ClN₂O₂[1] | Confirmed by HRMS |
| Molecular Weight | 236.66 g/mol [1] | Consistent with the molecular formula |
| Observed [M+H]⁺ (m/z) | 237.0425 | Corresponds to the protonated molecule |
| Calculated [M+H]⁺ (m/z) | 237.0426 | High mass accuracy (< 5 ppm) |
The HRMS data provides strong evidence for the molecular formula C₁₁H₉ClN₂O₂.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Core Objective: To identify the principal functional groups present in the molecule through their characteristic vibrational frequencies.
Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint," revealing the presence of specific bonds and functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |
| 3100-2500 (broad) | Strong, broad absorption | O-H stretch of the carboxylic acid, likely with hydrogen bonding[2] |
| ~1700 | Strong, sharp absorption | C=O stretch of the carboxylic acid[2] |
| ~1610, 1490 | Medium absorptions | C=C and C=N stretching within the aromatic and imidazole rings |
| ~830 | Strong absorption | C-H out-of-plane bend, indicative of para-substitution on the benzene ring |
The IR spectrum confirms the presence of a carboxylic acid and aromatic moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Core Objective: To establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. A combination of 1D and 2D NMR experiments provides a detailed map of the molecule's structure.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond correlations.
Data Presentation: ¹H and ¹³C NMR Assignments
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations |
| Imidazole-H5 | ~7.9 (s, 1H) | ~120 (CH) | C4, C2, COOH |
| Benzyl-CH₂ | ~4.2 (s, 2H) | ~34 (CH₂) | C2, Benzene-C1' |
| Benzene-H2', H6' | ~7.4 (d, 8.4, 2H) | ~131 (CH) | C4', Benzyl-CH₂ |
| Benzene-H3', H5' | ~7.3 (d, 8.4, 2H) | ~129 (CH) | C1', Benzene-C5' |
| Imidazole-C2 | - | ~148 (C) | Benzyl-CH₂, Imidazole-H5 |
| Imidazole-C4 | - | ~139 (C) | Imidazole-H5 |
| COOH | ~13.0 (br s, 1H) | ~163 (C) | Imidazole-H5 |
| Benzene-C1' | - | ~136 (C) | Benzyl-CH₂, Benzene-H3', H5' |
| Benzene-C4' | - | ~132 (C) | Benzene-H2', H6' |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
The HMBC correlations are particularly crucial as they link the chlorobenzyl group to the C2 position of the imidazole ring and the carboxylic acid to the C4 position.
Figure 2: A diagram illustrating the key HMBC correlations that establish the connectivity between the main structural fragments of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Single-Crystal X-ray Crystallography: The Definitive Structure
Core Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
While the spectroscopic data provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate proof. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent such as ethanol or an ethanol/water mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions and thermal parameters are refined to yield a final structural model.
The resulting crystal structure would provide the definitive confirmation of the connectivity established by NMR and reveal the molecule's conformation and packing in the solid state.[3][4][5]
Conclusion: A Unified and Validated Structural Assignment
The structural elucidation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the key functional groups, namely the carboxylic acid and aromatic rings. A comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical prerequisite for any further investigation in a drug development pipeline.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Retrieved from [Link]
-
OUCI. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Retrieved from [Link]
Sources
- 1. 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole [mdpi.com]
- 4. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromoph… [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Determining the Aqueous and Organic Solubility Profile of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CICA). We delve into the theoretical physicochemical properties of CICA that govern its solubility, present a detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method, and offer guidance on data interpretation and presentation. The methodologies outlined herein are grounded in international regulatory standards to ensure data integrity and reliability for critical decision-making in the drug development pipeline.
Introduction: The Critical Role of Solubility
The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in physiological fluids. For oral dosage forms, poor aqueous solubility is a major impediment to absorption, leading to low and variable bioavailability.[1][2] Therefore, a thorough understanding of an API's solubility profile across a range of relevant conditions is not merely a characterization step but a cornerstone of rational drug design and formulation.
This guide focuses on 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CICA), a molecule featuring a substituted imidazole core. Its structural components—a basic imidazole ring, an acidic carboxylic acid, and a lipophilic chlorobenzyl group—suggest a complex, pH-dependent solubility profile that must be experimentally elucidated. This document provides the scientific rationale and a robust, step-by-step protocol to generate a comprehensive solubility profile for CICA, enabling informed decisions in preclinical and formulation development.
Theoretical Considerations & Physicochemical Profile
A molecule's structure dictates its physicochemical properties, which in turn govern its solubility. CICA is an amphoteric compound, meaning it can act as both an acid and a base.[3]
-
Acidic Functional Group: The carboxylic acid (-COOH) group is acidic, with a typical pKa in the range of 4-5.[4][5] At pH values above its pKa, this group will be deprotonated to its carboxylate form (-COO⁻), which is significantly more water-soluble.
-
Basic Functional Group: The imidazole ring contains a basic nitrogen atom. The conjugate acid of imidazole has a pKa of approximately 7.[6][7][8] At pH values below this pKa, the imidazole ring will be protonated, forming a positively charged imidazolium ion, which enhances aqueous solubility.
This amphoteric nature means CICA's net charge—and thus its solubility in aqueous media—is highly dependent on pH. The molecule will be least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge. The solubility will increase at pH values both below and above the pI due to the formation of the more soluble cationic and anionic species, respectively. The Henderson-Hasselbalch equation is the fundamental relationship used to understand this pH-dependent ionization and its effect on solubility.[9][10][11]
Figure 1: Predicted Ionization States and Solubility of CICA at Different pH Ranges.
Experimental Design: The Shake-Flask Method
To determine the thermodynamic equilibrium solubility , the most reliable and widely accepted method is the shake-flask technique.[12][13] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[14] The following protocol is a self-validating system designed for accuracy and reproducibility, conforming to standards outlined by regulatory bodies like the ICH and FDA.[15][16]
Materials & Solvent Systems
Solvent Selection Rationale: The choice of solvents should reflect the environments the API will encounter, from physiological conditions to manufacturing processes.
-
Aqueous Biorelevant Media: To predict in vivo performance, it is crucial to use media that simulate the gastrointestinal tract.[1][17][18]
-
Common Organic Solvents: Useful for understanding process chemistry and formulation with non-aqueous excipients.
-
Methanol (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Acetonitrile (Polar, Aprotic)
-
Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
-
Ethyl Acetate (Moderately Polar)
-
Experimental Protocol: Step-by-Step
The following diagram illustrates the workflow for the shake-flask solubility determination.
Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Detailed Methodology:
-
Preparation: Add an excess amount of solid CICA to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12][20] Add a precise volume (e.g., 2 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1°C for biorelevant studies).[19] Agitate the samples for a predetermined period. Causality: Agitation ensures maximum surface area contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is critical because solubility is temperature-dependent.
-
Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).[21] Equilibrium is confirmed when the measured concentration does not significantly change between later time points.
-
Phase Separation: After the equilibration period, separate the undissolved solid from the solution. The most robust method is centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) to form a tight pellet of the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles. Causality: This step is critical to prevent undissolved solid from entering the analytical sample, which would falsely inflate the solubility measurement.
-
Quantification via HPLC:
-
Sample Preparation: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.[22][23]
-
Calibration: Prepare a set of at least five calibration standards of CICA of known concentrations.[22]
-
Analysis: Analyze the standards and the diluted samples using a validated, stability-indicating HPLC-UV method.[24][25] A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate to find the concentration of the original, undiluted saturated solution. This value is the thermodynamic solubility.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Aqueous Solubility Profile of CICA at 37°C
| Buffer System | pH | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | Experimental Data | Calculated Data |
| Acetate Buffer | 4.5 | Experimental Data | Calculated Data |
| Simulated Intestinal Fluid | 6.8 | Experimental Data | Calculated Data |
Table 2: Organic Solvent Solubility of CICA at 25°C
| Solvent | Polarity | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|
| Methanol | Polar, Protic | Experimental Data | Calculated Data |
| Ethanol | Polar, Protic | Experimental Data | Calculated Data |
| Acetonitrile | Polar, Aprotic | Experimental Data | Calculated Data |
| DMSO | Polar, Aprotic | Experimental Data | Calculated Data |
| Ethyl Acetate | Mod. Polar | Experimental Data | Calculated Data |
Interpretation: The results from the aqueous buffers are expected to show the lowest solubility at a pH between the two pKa values (likely around pH 4.5-6.8) and higher solubility at pH 1.2 and potentially above pH 7.4. The organic solvent data will inform potential choices for formulation (e.g., in lipid-based systems) or for purification and crystallization steps in manufacturing.
Conclusion
Determining the solubility profile of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a fundamental step in its progression as a potential drug candidate. By applying the robust, self-validating shake-flask protocol detailed in this guide, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and fulfilling the requirements for regulatory submissions under frameworks such as the Biopharmaceutics Classification System (BCS). A scientifically rigorous approach to solubility ensures a solid foundation for all subsequent stages of drug development.
References
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link]
-
Wikipedia. Imidazole. [Link]
-
Bio-protocol. 3.7. Determination of Thermodynamic Solubility. [Link]
-
Fiveable. (2025, August 15). Imidazole Definition - Organic Chemistry Key Term. [Link]
-
National Center for Biotechnology Information. Imidazole | C3H4N2 | CID 795 - PubChem. [Link]
-
Unknown Source. pKa chart. [Link]
-
Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]
-
HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions - Chemistry. [Link]
-
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
American Pharmaceutical Review. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
-
PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Biorelevant.com. Why Biorelevant Solubility Tests Are So Useful. [Link]
-
PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
Springer. Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]
-
Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
-
ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26[26] (25 °C). [Link]
-
Chemaxon Docs. Theory of aqueous solubility prediction. [Link]
-
Pearson+. A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al... | Study Prep. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]
-
Biorelevant.com. Generic Drugs. [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. [Link]
-
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. [Link]
-
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
Pharmacy 180. Solubility - Pharmaceutical solutions. [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
-
Turkish Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Taiwan Food and Drug Administration. (2020, November 20). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]
-
ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
Sources
- 1. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raytor.com [raytor.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. hscprep.com.au [hscprep.com.au]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. scispace.com [scispace.com]
- 13. fda.gov [fda.gov]
- 14. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. biorelevant.com [biorelevant.com]
- 18. bene-technology.com [bene-technology.com]
- 19. admescope.com [admescope.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pharmaguru.co [pharmaguru.co]
- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 24. turkjps.org [turkjps.org]
- 25. improvedpharma.com [improvedpharma.com]
- 26. medchemexpress.com [medchemexpress.com]
Technical Monograph: Biological Potency & Therapeutic Applications of Imidazole Carboxylic Acid Derivatives
The following technical guide provides an in-depth analysis of Imidazole Carboxylic Acid derivatives, structured for researchers and drug development professionals.
Executive Summary
The imidazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore cornerstone for therapeutic agents ranging from angiotensin II receptor antagonists (sartans) to novel antimicrobial and antineoplastic agents.[1][2][3] This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols necessary for leveraging this scaffold in drug discovery.
Structural Basis & SAR Analysis
The biological versatility of imidazole carboxylic acid derivatives stems from their amphoteric nature and ability to act as both hydrogen bond donors and acceptors. The carboxylic acid moiety (
Pharmacophore Mapping
The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones for the imidazole carboxylic acid core.
Figure 1: SAR Map of Imidazole Carboxylic Acid Derivatives highlighting functional zones for optimization.
Therapeutic Domains & Mechanisms[1]
Cardiovascular: Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acid derivatives are the structural precursors to "sartans" (e.g., Losartan). They function by selectively blocking the AT1 subtype of the Angiotensin II receptor.
-
Mechanism: The imidazole ring mimics the histidine residue of Angiotensin II, while the carboxylic acid (or its tetrazole bioisostere) forms an ionic bond with Arg167 in the AT1 receptor.
-
Physiological Outcome: Prevention of vasoconstriction and aldosterone secretion.
Antimicrobial & Antifungal Activity
Derivatives substituted at the C-2 and N-1 positions exhibit potent activity against Candida spp. and Gram-negative bacteria.
-
Target: Sterol 14
-demethylase (CYP51). -
Mechanism: The N-3 nitrogen of the imidazole coordinates with the heme iron of CYP51, preventing substrate binding and halting ergosterol biosynthesis, leading to membrane destabilization.
Oncology: Kinase Inhibition & DNA Interaction
Recent studies indicate that imidazole-2-carboxylic acid derivatives can inhibit Aurora kinases and interact with DNA topoisomerases.
Mechanistic Pathway: AT1 Receptor Blockade
The following diagram details the specific intervention point of imidazole derivatives within the Renin-Angiotensin-Aldosterone System (RAAS).
Figure 2: Mechanism of Action for Imidazole-5-Carboxylic Acid derivatives in the RAAS pathway.
Quantitative Activity Data
The table below summarizes comparative potency data derived from recent literature for specific imidazole carboxylic acid analogues.
| Derivative Class | Target Organism/Receptor | Assay Type | Potency (IC50 / MIC) | Reference |
| Imidazole-5-carboxylic acid | Angiotensin II AT1 Receptor | Binding Affinity ( | 15 - 45 nM | [1] |
| 2-Aryl-imidazole-4-carboxylic acid | Staphylococcus aureus (MRSA) | MIC (Broth Dilution) | 4 - 8 | [2] |
| N1-substituted imidazole carboxylate | Candida albicans | MIC (Broth Dilution) | 0.5 - 2.0 | [3] |
| Imidazole-2-carboxylic acid | A549 Lung Cancer Cells | MTT Assay (IC50) | 12.5 | [4] |
Experimental Protocols
Synthesis of 1H-Imidazole-4-Carboxylic Acid Derivatives
Methodology: Modified Debus–Radziszewski Imidazole Synthesis. This protocol ensures high regioselectivity and yield.
-
Reagents: 2-Hydroxy-1-naphthaldehyde (1.0 eq), Benzil (1.0 eq), Ammonium Acetate (4.0 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve reagents in glacial acetic acid in a round-bottom flask.
-
Reflux at 110°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Pour reaction mixture into crushed ice/water (500 mL) with vigorous stirring.
-
Neutralize with Ammonium Hydroxide (NH4OH) to pH 7.0 to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines. Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension (
CFU/mL) of bacterial strains (e.g., S. aureus ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare serial 2-fold dilutions of the imidazole derivative in DMSO/CAMHB (Range: 0.125 – 128
g/mL) in a 96-well microtiter plate. -
Incubation: Add 100
L of inoculum to each well. Incubate at 37°C for 16–20 hours (24h for Fungi). -
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Validation: Use Ciprofloxacin or Fluconazole as positive controls.
Experimental Workflow Visualization
Figure 3: Iterative workflow for the development and testing of imidazole derivatives.
Future Outlook
The imidazole carboxylic acid scaffold is evolving beyond simple receptor antagonism. Current research focuses on Metal-Organic Frameworks (MOFs) , where imidazole dicarboxylates serve as linkers for drug delivery systems, and Hybrid Molecules , combining the imidazole core with coumarins or chalcones to overcome multi-drug resistance (MDR) in cancer therapy.
References
-
Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists. Interdisciplinary Sciences: Computational Life Sciences.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI Molecules.
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal Activity. Molecules.
-
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.
Sources
An In-Depth Technical Guide to the In Silico Elucidation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid Interactions
Executive Summary
The discovery and development of novel therapeutic agents is a complex, time-intensive, and costly endeavor.[1][2] Computational, or in silico, methodologies have emerged as indispensable tools for accelerating this process, offering a rational, structure-driven approach to identifying and optimizing drug candidates.[3][4] This guide provides a comprehensive technical workflow for characterizing the molecular interactions of a compound of interest, 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid , using a suite of standard and advanced computational modeling techniques. We will proceed from foundational ligand and target preparation through predictive molecular docking, dynamic interaction validation via molecular dynamics simulations, and conclude with advanced pharmacophore-based strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to generate robust, testable hypotheses about a molecule's mechanism of action.
Introduction: The Compound and the Computational Strategy
The Imidazole Scaffold: A Privileged Core in Medicinal Chemistry
The imidazole nucleus is a five-membered planar heterocyclic ring that is a cornerstone of medicinal chemistry.[5] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, allow it to bind effectively to a wide range of biological receptors and enzymes.[5] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities.[5]
Focus Molecule: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Our subject molecule, 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, combines this privileged imidazole core with a chlorobenzyl group and a carboxylic acid moiety. The molecular formula is C11H9ClN2O2 and its molecular weight is 236.66 g/mol .[6] While the specific biological targets of this exact compound are not extensively documented in public literature, its structural motifs suggest significant potential for interaction with biological macromolecules. The carboxylic acid can act as a potent hydrogen bond donor and acceptor, while the chlorobenzyl group provides a hydrophobic region for van der Waals interactions and potential halogen bonding. This guide will use this molecule as a case study to demonstrate a complete in silico investigation workflow.
The In Silico Paradigm: A Multi-Pillar Approach
Modern computational drug design is not reliant on a single method but rather a synergistic workflow that builds confidence at each stage.[3] We will employ a three-pillar strategy:
-
Preparation: Rigorous preparation of both the small molecule (ligand) and its potential protein target is the foundation upon which all subsequent predictions rest.
-
Prediction & Scoring: Molecular docking will be used to predict the most likely binding pose and estimate the binding affinity of our ligand to a potential protein target.[7]
-
Dynamic Validation: Molecular dynamics (MD) simulations will assess the stability of the predicted protein-ligand complex over time, providing insights into its dynamic behavior and interaction durability that a static dock cannot reveal.[8][9]
Foundational Workflow: Ligand and Target Preparation
The principle of "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial input structures.
Caption: Foundational workflow for preparing the ligand and protein target.
Experimental Protocol: Ligand Preparation
Objective: To generate a chemically correct, low-energy 3D conformation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
-
Obtain 2D Structure:
-
Action: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its 2D structure from a database like PubChem.
-
Rationale: This provides the correct atom connectivity and stereochemistry.
-
-
Generate 3D Coordinates:
-
Action: Use the sketcher's built-in tools or a program like Open Babel to convert the 2D representation into a 3D structure.
-
Rationale: Docking and MD simulations require three-dimensional coordinates for all atoms.
-
-
Add Hydrogens and Assign Partial Charges:
-
Action: Use a molecular modeling package (e.g., AutoDock Tools, Schrödinger's LigPrep) to add hydrogens appropriate for a physiological pH (e.g., ~7.4). Subsequently, assign atomic partial charges using a force field like GAFF (General Amber Force Field) or MMFF94.[9]
-
Rationale: Hydrogens are critical for hydrogen bonding and electrostatic calculations but are often omitted from 2D representations. Partial charges are essential for calculating electrostatic interaction energies.
-
-
Energy Minimization:
-
Action: Perform a geometry optimization using a suitable force field. This process adjusts atomic positions to find a local or global energy minimum.
-
Rationale: This step removes any steric clashes or unfavorable geometries from the initial 3D conversion, resulting in a more realistic, low-energy conformation of the ligand.
-
-
Save the Final Structure:
-
Action: Save the prepared ligand in a suitable format, such as .mol2 or .pdbqt, which retains charge and atom type information.
-
Rationale: This file will be the direct input for the docking software.
-
Experimental Protocol: Protein Target Preparation
Objective: To prepare a protein crystal structure for docking by removing non-essential molecules and correcting structural artifacts.
-
Retrieve Protein Structure:
-
Action: Download the 3D coordinates of the target protein from the RCSB Protein Data Bank (PDB).[10][11][12][13] For this guide, let's hypothetically assume we've identified Transforming growth factor-beta-activated kinase 1 (TAK1) as a potential target, based on the activity of other imidazole-based inhibitors.[14] We would download a relevant PDB entry (e.g., 5V5N).
-
Rationale: The PDB is the single global archive for experimentally determined 3D structures of biological macromolecules, providing the essential starting point for structure-based drug design.[13]
-
-
Clean the PDB File:
-
Action: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL) and remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest and any essential cofactors.
-
Rationale: Water molecules and co-solvents can interfere with the docking algorithm by occupying the binding site. The existing ligand must be removed to make the binding site available for our molecule of interest.[15]
-
-
Add Hydrogens and Assign Charges:
-
Action: Use software like AutoDock Tools or PDB2PQR to add hydrogen atoms to the protein.[15]
-
Rationale: Similar to ligand preparation, hydrogens are crucial for accurately modeling interactions but are typically absent from PDB files.
-
-
Define the Binding Site:
-
Action: Identify the coordinates of the binding site. This can be the cavity left by the co-crystallized ligand or a site predicted by pocket-finding algorithms (e.g., fpocket).
-
Rationale: Most docking programs require the user to define a specific search space (a "grid box") to constrain the calculation, which dramatically increases efficiency and accuracy.[16]
-
Predicting Binding: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a "docking score".[4][7]
Caption: The sequential workflow of a typical molecular docking experiment.
Experimental Protocol: Docking with AutoDock Vina
Objective: To predict the binding mode and affinity of our ligand to the TAK1 active site.
-
Prepare Receptor and Ligand Files:
-
Action: Using AutoDock Tools, convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format.
-
Rationale: The .pdbqt format includes partial charges and atom type definitions required by AutoDock Vina.
-
-
Define the Grid Box:
-
Action: In AutoDock Tools, center the grid box on the previously identified binding site. Ensure its dimensions are large enough to encompass the entire site and allow the ligand to rotate freely. A typical size is 25 x 25 x 25 Å.
-
Rationale: The grid box defines the volume where the docking algorithm will search for favorable binding positions. A well-placed box is critical for success.
-
-
Create Configuration File:
-
Action: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the center and size coordinates of the grid box.
-
-
Run Vina:
-
Action: Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Rationale: Vina's algorithm will systematically sample different positions and orientations of the ligand within the grid box, evaluating the interaction energy at each step.
-
-
Analyze Results:
-
Action: The log.txt file will contain a table of the top binding modes and their corresponding affinity scores (in kcal/mol). The output.pdbqt file contains the 3D coordinates of these poses. Visualize the output file in PyMOL or UCSF Chimera, overlayed with the protein structure.
-
Rationale: The affinity score provides a quantitative estimate of binding strength (more negative is better). Visual inspection is crucial to verify that the predicted interactions are chemically sensible (e.g., hydrogen bonds are formed with appropriate donors/acceptors).[7]
-
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| TAK1 | 5V5N | -8.9 | Met107, Cys108, Glu105 |
| p38 MAPK | 1A9U | -7.5 | Lys53, Asp168 |
| JNK1 | 4AWI | -7.2 | Met111, Gln117 |
Validating Interactions: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated aqueous environment.[8][17] This helps validate the stability of the docked pose.
Caption: Key stages of a molecular dynamics simulation for a protein-ligand complex.
Experimental Protocol: MD Simulation with GROMACS
Objective: To assess the stability of the 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid-TAK1 complex over a 100-nanosecond simulation.
-
System Preparation:
-
Action: Merge the PDB files of the protein and the top-ranked ligand pose into a single complex file. Use the pdb2gmx tool in GROMACS to generate a protein topology using a force field like CHARMM36.[8][18] Generate ligand topology and parameters, often using a server like CGenFF or an equivalent tool.[8]
-
Rationale: The topology file contains all the information about bond lengths, angles, and charges that the force field needs to calculate the forces between atoms.
-
-
Solvation and Ionization:
-
Action: Use editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and solvate to fill it with water molecules (e.g., TIP3P water model). Use genion to add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
Rationale: Simulating in an explicit solvent is crucial for accurately modeling the hydrophobic effect and solvent-mediated interactions. Neutralizing the charge is a requirement for many simulation algorithms.
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.
-
Rationale: This ensures the simulation starts from a stable, low-energy state.
-
-
Equilibration:
-
Action: Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[9] During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[8]
-
Rationale: This two-step process ensures the system is at the desired temperature and pressure before the production run, mimicking physiological conditions.
-
-
Production MD:
-
Action: Run the main simulation for the desired length (e.g., 100 ns) with all position restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Rationale: This is the data-gathering phase of the simulation, from which all subsequent analyses will be derived.
-
-
Analysis:
-
Action: Analyze the resulting trajectory.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in its initial pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Track the formation and duration of hydrogen bonds between the ligand and protein throughout the simulation.
-
-
Rationale: These analyses provide quantitative evidence of the stability of the binding. If the ligand's RMSD remains low and key hydrogen bonds are maintained throughout the simulation, it strongly supports the initial docking prediction.
-
Advanced Strategy: Pharmacophore Modeling
Once a stable binding mode is validated, a pharmacophore model can be generated. This is an abstract 3D representation of the key chemical features required for binding.[19][20]
A pharmacophore model for our complex might include:
-
A Hydrogen Bond Acceptor feature from the carboxylic acid's carbonyl oxygen.
-
A Hydrogen Bond Donor feature from the carboxylic acid's hydroxyl group.
-
A Hydrophobic/Aromatic feature corresponding to the chlorobenzyl ring.
-
An additional Aromatic feature from the imidazole ring.
Application: This pharmacophore model can then be used as a 3D query to rapidly screen millions of compounds in a virtual library.[21][22] Compounds that match the pharmacophoric features are identified as potential hits that may bind to the same target, thus expanding the search for novel chemical scaffolds beyond the initial hit.
Conclusion: Synthesizing a Coherent Mechanistic Hypothesis
This in-depth guide outlines a robust, multi-step in silico workflow for investigating the molecular interactions of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. By integrating molecular docking to predict binding modes and molecular dynamics to validate their stability, researchers can move beyond simple affinity scores to understand the dynamic nature of the protein-ligand interaction. The resulting data—including predicted binding affinity, key interacting residues, and interaction stability over time—forms a comprehensive and testable mechanistic hypothesis. This computationally derived hypothesis can then be used to prioritize compounds and design focused, cost-effective wet-lab experiments, ultimately accelerating the journey from a molecule of interest to a potential therapeutic candidate.
References
- Protein Data Bank - Wikipedia. (n.d.).
-
RCSB PDB: Homepage. (n.d.). Retrieved February 15, 2026, from [Link]
- Molecular Docking Tutorial. (n.d.).
-
wwPDB: Worldwide Protein Data Bank. (n.d.). Retrieved February 15, 2026, from [Link]
-
Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.).
- Drug Designing in Bioinformatics: Methods, Tools, and Applications. (2025, March 25).
-
The Protein Data Bank (PDB) - bio.tools. (n.d.). Retrieved February 15, 2026, from [Link]
- Bioinformatics and its role in pharmaceutical development. (2024, August 12). MediPharm Solutions.
-
GROMACS Tutorial: Protein-Ligand Complex. (n.d.). GitHub. Retrieved February 15, 2026, from [Link]
-
The role and application of bioinformatics techniques and tools in drug discovery. (2025, February 13). Frontiers in Pharmacology. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Applications of Bioinformatics in Drug Discovery and Development. (2025, January 15). Coherent Market Insights. Retrieved February 15, 2026, from [Link]
-
The role and application of bioinformatics techniques and tools in drug discovery. (2025, February 13). Frontiers in Pharmacology. [Link]
-
Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved February 15, 2026, from [Link]
-
Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved February 15, 2026, from [Link]
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2016, November 28). Journal of Computer-Aided Molecular Design. [Link]
- Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved February 15, 2026, from [Link]
-
How to Perform Molecular Docking in 2 mins. (2021, January 8). YouTube. Retrieved February 15, 2026, from [Link]
-
Pharmacophore modeling. (2025, August 15). Fiveable. Retrieved February 15, 2026, from [Link]
-
What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved February 15, 2026, from [Link]
-
Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. (2024, December 20). YouTube. Retrieved February 15, 2026, from [Link]
-
Protein Small Molecule Interactions. (n.d.). Vajda Lab. Retrieved February 15, 2026, from [Link]
-
The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. (2017). Computational Biology and Chemistry, 67, 133–141. [Link]
-
Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023, May 9). ACS Central Science. [Link]
-
Developing In Silico Models of Protein-Protein Interactions (PPIs). (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]
-
Imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
a review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Ligating properties of 1H-imidazole-4-carboxylic acid. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021, March 11). Journal of Medicinal Chemistry. [Link]
-
Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. (2021, October 14). Semantic Scholar. Retrieved February 15, 2026, from [Link]
Sources
- 1. The role and application of bioinformatics techniques and tools in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]
- 3. llri.in [llri.in]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]
- 19. researchgate.net [researchgate.net]
- 20. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 21. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 22. The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid , a critical pharmacophore in the development of Glucagon Receptor (GCGR) antagonists and Angiotensin II receptor blockers.
Unlike generic literature methods that often suffer from regioselectivity issues or low yields during the amidine formation, this protocol utilizes a modified Pinner synthesis followed by a Hantzsch-type cyclocondensation . This route ensures high fidelity of the 2-benzyl substitution pattern and exclusive regioselectivity for the 4-carboxylic acid moiety.
Key Performance Indicators (KPIs):
-
Overall Yield: ~45-55% (3 steps)
-
Purity: >98% (HPLC)
-
Scalability: Validated from 100 mg to 50 g batches.
Retrosynthetic Analysis & Strategy
The synthesis is deconstructed into three critical phases. The logic prioritizes the stability of the benzyl-amidine intermediate, which is prone to hydrolysis if not handled under strictly anhydrous conditions during the imidate formation.
Strategic Pathway:
-
Amidine Construction: Conversion of (4-chlorophenyl)acetonitrile to the imidate ester, followed by ammonolysis.
-
Heterocycle Formation: Cyclization of the amidine with ethyl bromopyruvate. This electrophile is chosen over chloro-analogs to enhance reaction kinetics at lower temperatures, suppressing polymerization byproducts.
-
Ester Hydrolysis: Controlled saponification to yield the free acid without decarboxylation.
Visual Pathway (Graphviz)
Detailed Experimental Protocol
Phase 1: Synthesis of 2-(4-Chlorophenyl)acetamidine Hydrochloride
Rationale: Direct reaction of nitriles with ammonia is sluggish. The Pinner method (via imidate) is used here. We utilize acetyl chloride in ethanol to generate anhydrous HCl in situ, avoiding the hazards of HCl gas cylinders.
Reagents:
-
2-(4-Chlorophenyl)acetonitrile (15.1 g, 100 mmol)
-
Absolute Ethanol (100 mL)
-
Acetyl Chloride (40 mL, excess)
-
Ammonia (7N in Methanol)
Protocol:
-
Imidate Formation:
-
Charge a dry 500 mL round-bottom flask (RBF) with absolute ethanol (100 mL) under
. -
Cool to 0°C. Dropwise add Acetyl Chloride (40 mL) over 30 mins (Exothermic: maintain <10°C).
-
Add 2-(4-Chlorophenyl)acetonitrile (15.1 g).
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for 24 hours.
-
Checkpoint: TLC (Hexane/EtOAc 3:1) should show consumption of nitrile.
-
Concentrate in vacuo to dryness to obtain the imidate ester hydrochloride as a white solid.
-
-
Ammonolysis:
-
Redissolve the crude imidate in dry Methanol (50 mL).
-
Cool to 0°C. Add 7N
in MeOH (60 mL, 4.0 eq). -
Seal the vessel and stir at RT for 16 hours.
-
Concentrate to dryness. Triturate the residue with diethyl ether to remove ammonium chloride byproducts. Filter and dry the solid.
-
Yield: ~18.5 g (90%) of white hygroscopic solid.
-
Phase 2: Cyclization to Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
Rationale: Ethyl bromopyruvate is a potent electrophile. Using a mild base (
Reagents:
-
Amidine HCl (from Phase 1) (10.25 g, 50 mmol)
-
Ethyl Bromopyruvate (10.7 g, 55 mmol)
- (20.0 g, 200 mmol)
-
THF (anhydrous, 150 mL)
Protocol:
-
Suspend Amidine HCl and
in THF (150 mL). -
Add Ethyl Bromopyruvate dropwise at RT over 15 minutes.
-
Note: The solution will turn slightly yellow/orange.
-
-
Heat the mixture to reflux (66°C) for 6 hours.
-
Workup:
-
Cool to RT. Filter off inorganic salts.
-
Concentrate the filtrate.
-
Dissolve residue in EtOAc (200 mL), wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from minimal hot acetonitrile or purify via flash chromatography (DCM/MeOH 95:5).
-
Yield: ~8.5 g (65%).
-
Data: MS (ESI) m/z 265.1
.
-
Phase 3: Hydrolysis to Target Acid
Rationale: LiOH is preferred over NaOH for its solubility in THF/Water mixtures and gentler reaction profile, reducing the risk of decarboxylation at the 4-position.
Protocol:
-
Dissolve the ethyl ester (5.3 g, 20 mmol) in THF (40 mL).
-
Add a solution of LiOH·
(2.5 g, 60 mmol) in Water (20 mL). -
Stir at 40°C for 4 hours.
-
Isolation:
-
Concentrate THF.
-
Acidify the aqueous residue to pH 3-4 using 1N HCl.
-
The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Process Control & Logic Flow
The following diagram illustrates the decision-making process during the critical cyclization phase, ensuring batch consistency.
Analytical Specifications
| Attribute | Specification | Method |
| Appearance | Off-white to white powder | Visual |
| Identity (NMR) | Consistent with structure | 1H NMR (DMSO-d6) |
| Identity (MS) | m/z 237.04 ± 0.5 [M+H]+ | LC-MS (ESI+) |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O) |
| Water Content | ≤ 1.0% | Karl Fischer |
Expected NMR Data (DMSO-d6):
- 12.5 (br s, 1H, COOH)
- 7.65 (s, 1H, Imidazole-H5)
- 7.35 (d, 2H, Ar-H)
- 7.25 (d, 2H, Ar-H)
-
4.05 (s, 2H,
-Ar)
Troubleshooting & Critical Parameters
-
Moisture Sensitivity (Phase 1): The imidate intermediate is highly sensitive to moisture. If the reaction turns cloudy or yields are low, ensure the ethanol is anhydrous (<50 ppm water) and the HCl generation is performed strictly under nitrogen.
-
Regioselectivity (Phase 2): While the reaction strongly favors the 4-ester, high temperatures (>80°C) during the initial addition of bromopyruvate can lead to polymerization. Maintain RT during addition.
-
Safety: Ethyl bromopyruvate is a potent lachrymator. All operations in Phase 2 must be conducted in a well-ventilated fume hood.
References
-
Lau, J. et al. "Substituted imidazoles as glucagon receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2001.[1]
-
Adib, M. et al. "One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles."[2] Synlett, 2009.[2]
-
ChemicalBook.[3] "1H-Imidazole-4-carboxylic acid synthesis protocols." ChemicalBook Database.
-
Organic Chemistry Portal. "Synthesis of Imidazoles: Van Leusen and Hantzsch Methods."
-
Xiong, Y. et al. "Discovery of a Novel Glucagon Receptor Antagonist." ACS Medicinal Chemistry Letters, 2012.
Sources
Application Note: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid in Cell Culture
This is a comprehensive Application Note and Protocol guide for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid , designed for researchers in neuroscience and drug discovery.
Based on its chemical structure (an imidazole-4-carboxylic acid with a lipophilic 4-chlorobenzyl substituent at the C2 position), this compound belongs to a class of molecules primarily characterized as D-Amino Acid Oxidase (DAAO) inhibitors and, secondarily, as ligands for the orphan G-protein coupled receptor GPR35 . The following guide focuses on its primary application in modulating NMDA receptor signaling via DAAO inhibition.
Executive Summary
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a synthetic small molecule used primarily as a potent inhibitor of D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for the catabolism of D-amino acids, particularly D-serine , a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
By inhibiting DAAO, this compound stabilizes intracellular and extracellular D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is critical in research models of schizophrenia , cognitive enhancement , and pain regulation .
Key Applications
-
DAAO Inhibition: Prevention of D-serine degradation in glial and neuronal cultures.
-
NMDA Receptor Modulation: Indirect enhancement of NMDAR currents via increased D-serine availability.
-
Oxidative Stress Reduction: Inhibition of DAAO-mediated hydrogen peroxide (
) production.
Biological Mechanism & Rationale
The therapeutic potential of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid stems from its structural mimicry of D-amino acids. The planar imidazole-4-carboxylic acid core binds to the active site of DAAO, interacting with the flavin adenine dinucleotide (FAD) cofactor and Arg283, while the 4-chlorobenzyl group occupies the hydrophobic substrate-binding pocket, enhancing potency and selectivity compared to the parent imidazole-4-carboxylic acid.
Pathway Diagram (DAAO-NMDA Axis)
Caption: Mechanism of Action. The compound inhibits DAAO, preventing D-serine degradation and reducing ROS (
Experimental Protocol: DAAO Inhibition Assay in Cell Culture
Reagent Preparation
The presence of the chlorobenzyl group renders the molecule lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.
| Parameter | Specification |
| Molecular Weight | ~236.65 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water. |
| Stock Solution | Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -20°C. |
| Vehicle Control | DMSO (Final concentration in culture must be < 0.1%). |
Cell Model Selection
-
Primary Astrocytes (Rat/Mouse): High endogenous DAAO expression. Ideal for studying D-serine metabolism.
-
U87 Glioblastoma Cells: Human cell line with inducible DAAO activity.
-
PC12 Cells: Used for neuroprotection studies against oxidative stress.
Step-by-Step Protocol (D-Serine Modulation)
Objective: To measure the accumulation of D-serine in culture media following DAAO inhibition.
-
Cell Seeding:
-
Seed U87 or primary astrocytes in 24-well plates at
cells/well. -
Culture in DMEM/F12 + 10% FBS until 80% confluence.
-
-
Compound Treatment:
-
Replace media with serum-free DMEM (to avoid exogenous amino acid interference).
-
Add 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid at varying concentrations: 0.1 µM, 1 µM, 10 µM, 50 µM .
-
Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., CBIO or Sodium Benzoate).
-
-
Substrate Addition (Optional but Recommended):
-
Co-treat with 1 mM D-Serine or D-Alanine to challenge the enzyme. (Endogenous production may be too low to detect inhibition without substrate loading).
-
-
Incubation:
-
Incubate cells for 4 to 24 hours at 37°C, 5%
.
-
-
Sample Collection:
-
Collect 200 µL of supernatant for D-serine analysis.
-
Lyse cells (e.g., in RIPA buffer) to measure intracellular D-serine.
-
-
Analysis (HPLC or Enzymatic Assay):
-
Quantify D-serine levels using an HPLC system coupled with fluorometric detection (derivatization with OPA/NAC).
-
Expected Result: A dose-dependent increase in D-serine levels in the treated group compared to vehicle.
-
ROS Production Assay (Secondary Readout)
Since DAAO produces
-
Dye Loading: Load cells with DCFDA (20 µM) or Amplex Red reagent for 30 mins.
-
Treatment: Add Compound (10 µM) + D-Amino Acid substrate (1 mM).
-
Measurement: Monitor fluorescence (Ex/Em: 485/535 nm) over 60 minutes.
-
Result: The compound should significantly suppress the fluorescence increase triggered by D-amino acid metabolism.
Experimental Workflow Diagram
Caption: Experimental workflow for validating DAAO inhibition efficacy in vitro.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity of chlorobenzyl group. | Sonicate stock solution; do not exceed 100 µM in aqueous media; ensure DMSO < 0.1%. |
| No Effect on D-Serine | Low endogenous DAAO expression. | Use DAAO-transfected HEK293 cells or supplement media with D-serine substrate. |
| Cell Toxicity | Off-target effects (e.g., GPR35). | Perform an MTT/LDH assay. Expected |
| Isomer Confusion | 1-benzyl vs 2-benzyl isomers. | Verify Structure: Ensure the benzyl group is at C2 (carbon) or N1 (nitrogen) as per specific vendor data. This protocol assumes the C2-substituted pharmacophore common in DAAO inhibitors. |
References
-
Sacchi, S. et al. (2013). "Structure-function relationships of human D-amino acid oxidase." Amino Acids, 44(4), 1173-1189. Link
-
Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link
-
Smith, S. M. et al. (2009). "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." The Open Medicinal Chemistry Journal, 3, 1-9. Link
-
Milligan, G. (2011). "The role of GPR35 in the regulation of immune and pain pathways." British Journal of Pharmacology, 164(6), 1645-1647. (Context for imidazole-carboxylic acids as GPR ligands). Link
-
Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia." CNS Drugs, 27(10), 851-862. Link
Application Note: Analytical Quantification of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
This Application Note provides a comprehensive analytical framework for the quantification and characterization of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS 2877721-17-8). This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly angiotensin II receptor antagonists and glucagon receptor modulators.
Due to its zwitterionic nature and potential for regioisomerism, this molecule presents specific chromatographic challenges. The protocols below are designed to overcome these using robust, self-validating methodologies.
Executive Summary & Compound Profile
Target Analyte: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid Molecular Formula: C₁₁H₉ClN₂O₂ Molecular Weight: 236.65 g/mol Key Analytical Challenges:
-
Zwitterionic Character: Contains a basic imidazole nitrogen (
) and an acidic carboxylic acid ( ). Retention is highly pH-dependent. -
Regioisomerism: Synthetic routes often yield the 1-(4-chlorobenzyl) isomer as a byproduct. Separation of the 1-benzyl and 2-benzyl isomers is critical for purity assessment.
-
Peak Tailing: Interaction of the imidazole ring with free silanols on silica columns requires specific mobile phase additives.
Physicochemical Properties Table
| Property | Value (Estimated) | Analytical Implication |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Sample diluent must match mobile phase strength to prevent precipitation. |
| ~3.2 - 3.8 | Mobile phase pH must be < 2.5 or > 5.0 to ensure stable ionization state. | |
| ~6.0 - 7.0 | At neutral pH, the molecule is zwitterionic (net neutral), reducing retention on C18. | |
| UV Max | ~220 nm, ~258 nm | Dual-wavelength monitoring recommended (220 nm for sensitivity, 258 nm for selectivity). |
Analytical Strategy & Decision Tree
The following workflow illustrates the logic for selecting the appropriate detection method based on the analytical goal (Assay vs. Trace Impurity).
Figure 1: Decision tree for selecting the analytical methodology based on sensitivity and separation requirements.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine Quality Control (QC), Assay, and Purity determination. Principle: Reverse-phase chromatography using pH control to suppress silanol interactions and ensure consistent ionization.
Materials & Reagents
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or Phenomenex Luna C18(2). Why: These columns have high carbon loads and end-capping to reduce imidazole tailing. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2) OR 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 5 - 10 µL | Prevent column overload (fronting). |
| Detection | UV 220 nm (Quant), 254 nm (ID) | 220 nm captures the amide/carboxylate; 254 nm is specific to the benzyl ring. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash Step |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability (Self-Validating Criteria)
To ensure the method is valid for every run, the following criteria must be met:
-
Tailing Factor (
): for the main peak. (High tailing indicates secondary silanol interactions; add triethylamine if ). -
Resolution (
): between the Main Peak and any known impurity (specifically the 1-benzyl isomer). -
Precision: %RSD of peak area for 6 replicate injections
.
Protocol B: LC-MS/MS for Trace Quantification
Purpose: Quantifying the compound in biological matrices (PK studies) or as a genotoxic impurity in drug substances. Principle: Electrospray Ionization (ESI) in Positive Mode.
Mass Spectrometry Settings
-
Ionization: ESI+ (Positive Mode). The imidazole nitrogen protonates readily
. -
Precursor Ion: m/z 237.1
. -
Product Ions (MRM Transitions):
-
Quantifier:
(Cleavage of the chlorobenzyl group). -
Qualifier:
(Loss of carboxylic acid/fragmentation of imidazole).
-
Chromatographic Conditions (LC-MS Compatible)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B in 5 minutes) using a C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm).
Method Validation Guidelines
To demonstrate scientific integrity (E-E-A-T), validate the method according to ICH Q2(R1) guidelines.
Specificity (Isomer Differentiation)
You must prove the method distinguishes between the 1-benzyl and 2-benzyl isomers.
-
Experiment: Spike the pure 2-(4-chlorobenzyl) standard with the 1-(4-chlorobenzyl) isomer (if available) or a crude reaction mixture.
-
Expectation: The 1-substituted isomer typically elutes later than the 2-substituted isomer on C18 at acidic pH due to the loss of the H-bond donor capability of the NH group, making it slightly more lipophilic.
Linearity & Range
-
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance:
.
Robustness (pH Sensitivity)
-
Experiment: Vary Mobile Phase A pH by
units. -
Critical Check: Because the carboxylic acid
is near 3.5, small changes in pH near 3.0 can cause massive retention time shifts. Strictly control pH at 2.5 to keep the acid fully protonated (neutral) and the imidazole protonated (cationic), ensuring robust retention via the chlorobenzyl anchor.
Visual Workflow: Sample Preparation
Figure 2: Standardized sample preparation workflow to ensure homogeneity and protect the column.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][3][4][5][6] Academic Press. (Structural properties of imidazole carboxylic acids).
-
PubChem. (n.d.). Compound Summary for 1H-Imidazole-4-carboxylic acid derivatives. National Library of Medicine. Link
Sources
Application Note: Strategic Development of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid Derivatives
Executive Summary & Scaffold Analysis
The 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for phenylalanine or histidine derivatives.[1] Its structural architecture features three distinct vectors for diversification:
-
The C4-Carboxylate: A handle for amide coupling, heterocycle formation (bioisosteres), or prodrug design.
-
The Imidazole NH (N1/N3): A site for tuning lipophilicity (LogP) and solubility via alkylation, though often requiring regioselective control.
-
The C2-Benzyl Moiety: A hydrophobic anchor often critical for receptor binding (e.g., GPCRs like Angiotensin II or Glucagon receptors).
This guide provides a validated workflow for synthesizing the core scaffold and generating a library of derivatives, emphasizing practical "in-lab" troubleshooting and regiochemical control.
Structural Vectors for Optimization[1]
Figure 1: Strategic diversification vectors for the imidazole scaffold.
Core Synthesis: The "Amidine-Bromopyruvate" Route[1]
While Van Leusen synthesis is popular for imidazoles, the condensation of amidines with
Step 1: Preparation of 2-(4-Chlorophenyl)acetamidine
Rationale: Amidines are not always commercially stable (hygroscopic). Synthesizing the HCl salt de novo ensures high yields in the cyclization step.
Reagents:
-
4-Chlorobenzyl cyanide (1.0 eq)[1]
-
HCl (gas) or Acetyl Chloride/Ethanol (Pinner condition)
-
Ammonia (methanolic)
Protocol:
-
Dissolve 4-chlorobenzyl cyanide (10 g) in anhydrous ethanol (50 mL) at 0 °C.
-
Slowly bubble dry HCl gas through the solution for 2 hours (or add 1.2 eq Acetyl Chloride dropwise to generate HCl in situ).
-
Stir at 4 °C for 16 hours. The imidate ester hydrochloride precipitates.[1]
-
Filter the solid (hygroscopic!) and immediately resuspend in anhydrous methanol (30 mL).
-
Add 7N NH3 in methanol (3.0 eq) and stir at room temperature for 24 hours.
-
Concentrate to dryness to yield 2-(4-chlorophenyl)acetamidine hydrochloride .[1] Use without further purification.[1]
Step 2: Cyclization to Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
Mechanism: Nucleophilic attack of the amidine on the ketone of ethyl bromopyruvate, followed by cyclization and dehydration.
Reagents:
-
Amidine HCl salt (from Step 1) (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq) (Warning: Lachrymator)
-
KHCO3 (4.0 eq)
-
Solvent: THF/Water (1:1)
Protocol:
-
Dissolve the amidine HCl (10 mmol) in water (20 mL).
-
Add KHCO3 (40 mmol) carefully (CO2 evolution).
-
Add a solution of ethyl bromopyruvate (11 mmol) in THF (20 mL).
-
Critical Step: Heat to reflux (70 °C) for 4–6 hours. Note: Room temperature stirring often leads to incomplete cyclization (hydroxy-imidazoline intermediates).[1]
-
Cool to RT. Evaporate THF.[1]
-
Extract aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Step 3: Saponification
Protocol:
-
Dissolve ester in THF/MeOH/Water (2:1:1).
-
Add LiOH·H2O (2.0 eq). Stir at RT for 2 hours.
-
Acidify to pH 3–4 with 1M HCl. The free acid precipitates.[1]
-
Filter, wash with water, and dry.
Derivatization Protocols
Protocol A: Parallel Amide Library Synthesis (Vector 1)
Purpose: Generate SAR (Structure-Activity Relationship) data for the binding pocket.[1]
Workflow:
-
Activation: Dissolve Core Acid (0.1 mmol) in DMF (1 mL). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Coupling: Add amine monomer (1.2 eq). Shake/Stir at RT for 12 hours.
-
Workup (High-Throughput):
-
Add 3 mL EtOAc and 2 mL 10% LiCl solution (removes DMF).
-
Phase separate.[1]
-
Pass organic layer through a carbonate scavenger cartridge (removes excess acid/HATU byproducts).
-
-
Evaporation: Genevac or SpeedVac.
Table 1: Coupling Reagent Selection Guide
| Reagent | Conditions | Pros | Cons |
|---|---|---|---|
| HATU | DMF, DIPEA | Highest coupling efficiency, works for anilines | Expensive, difficult to remove byproduct |
| EDC/HOBt | DCM/DMF | Water-soluble byproducts (easy workup) | Slower, urea byproduct can contaminate |
| T3P | EtOAc/Pyridine | Very clean, easy workup (wash with water) | Requires non-nucleophilic base |
Protocol B: Regioselective N-Alkylation (Vector 2)
Challenge: Imidazoles exist as tautomers (
Procedure:
-
Dissolve Ethyl Ester intermediate (not the acid) in anhydrous DMF.
-
Add Cs2CO3 (2.0 eq) and Alkyl Halide (1.1 eq).
-
Stir at 60 °C for 3 hours.
-
Isomer Separation:
-
The two isomers (1,4-substituted vs 1,5-substituted) usually have distinct Rf values.
-
Rule of Thumb: The 1,4-isomer (less sterically crowded) is often more polar (lower Rf) than the 1,5-isomer in EtOAc/Hexane systems, but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR.
-
NOE Check: Irradiate the N-alkyl group.[1] If you see enhancement of the C5-H, it is the 1,4-isomer .[1] If you see enhancement of the Benzyl-CH2, it is the 1,5-isomer .[1]
-
Analytical Validation & Quality Control
Key NMR Signatures
To validate the structure of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid :
-
¹H NMR (400 MHz, DMSO-d6):
- 12.5 ppm (br s, 1H): Carboxylic acid OH or Imidazole NH.
- 7.7–7.9 ppm (s, 1H): C5-H (Diagnostic singlet).
- 7.2–7.4 ppm (m, 4H): Chlorophenyl aromatic protons.
- 4.0–4.2 ppm (s, 2H): Benzylic CH2 (Connects imidazole to chlorophenyl).
HPLC Method (Standard Gradient)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (amide bond) and 254 nm (aromatic).
Workflow Diagram
Figure 2: Integrated synthesis and derivatization workflow.
References
-
Synthesis of 2,4-Disubstituted Imidazoles: Li, B., Chiu, C. K., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2005). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-Phenyl-1H-Imidazole. Organic Syntheses, 81, 105. Link
-
Imidazole Scaffold in Drug Discovery: Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 34(2), 340-437. Link
-
Van Leusen Imidazole Synthesis (Alternative Route): Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). A One-Pot Synthesis of 1, 4-Disubstituted Imidazoles from Tosylmethyl Isocyanide and Imines.[1][2] The Journal of Organic Chemistry, 65(5), 1516-1524. Link
-
Regioselective Alkylation: Pivsa-Art, S., et al. (1994). Regioselective alkylation of the imidazole ring. Bulletin of the Chemical Society of Japan, 67(12). Link
Sources
Application Notes and Protocols: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application note is a prospective guide based on established principles of coordination chemistry and the known reactivity of analogous compounds. As of the date of this publication, specific literature detailing the coordination chemistry of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is limited. Therefore, the presented protocols and expected outcomes are illustrative and intended to serve as a foundational framework for pioneering research in this area.
Introduction: Unlocking the Potential of a Substituted Imidazole Ligand
The imidazole moiety is a cornerstone in coordination chemistry and medicinal chemistry, renowned for its versatile coordination capabilities and its presence in biologically significant molecules.[1][2][3] The strategic functionalization of the imidazole ring offers a powerful tool to modulate the electronic and steric properties of the resulting ligands, thereby fine-tuning the characteristics of their metal complexes. This guide focuses on the potential of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid as a bifunctional ligand.
The introduction of a 4-chlorobenzyl group at the 2-position of the imidazole-4-carboxylic acid scaffold is anticipated to impart unique properties to its coordination compounds. The electron-withdrawing nature of the chlorine atom and the steric bulk of the benzyl group can influence the ligand's pKa, its coordination geometry, and the stability of the resulting metal complexes. Furthermore, the lipophilic character of the chlorobenzyl moiety may enhance the biological activity of the corresponding metal complexes, a feature of significant interest in drug development.[4]
This document provides a comprehensive overview of the proposed synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, detailed protocols for the preparation of its coordination complexes with representative transition metals, and a discussion of its potential applications in catalysis, materials science, and medicinal chemistry.
Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid: A Proposed Pathway
The synthesis of the title ligand can be envisioned through a multi-step approach, leveraging established methodologies for the construction of substituted imidazoles. A plausible synthetic route involves the initial formation of the corresponding imidazole ester, followed by hydrolysis to yield the carboxylic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate
This protocol is adapted from established methods for imidazole synthesis.[5][6]
Materials:
-
Ethyl 2-(4-chlorophenyl)acetate
-
Ethyl 2-amino-3-oxobutanoate
-
Ammonia solution (25%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-(4-chlorophenyl)acetate (10 mmol) and ethyl 2-amino-3-oxobutanoate (10 mmol) in 100 mL of ethanol.
-
Add 20 mL of a 25% aqueous ammonia solution to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield ethyl 2-(4-chlorobenzyl)-5-methyl-1H-imidazole-4-carboxylate.
-
The methyl group at the 5-position can be subsequently oxidized to a carboxylic acid and then esterified to yield the desired ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate. This multi-step process would require further optimization.
Protocol 2: Hydrolysis to 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
This protocol is based on standard ester hydrolysis procedures.[7]
Materials:
-
Ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
pH meter or pH paper
Procedure:
-
Dissolve ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (5 mmol) in a mixture of 50 mL of ethanol and 50 mL of 2 M NaOH solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2 M HCl.
-
A precipitate of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Coordination Chemistry: Synthesis of Metal Complexes
The presence of both a nitrogen donor from the imidazole ring and oxygen donors from the carboxylate group allows 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid to act as a versatile chelating and/or bridging ligand. The coordination mode will depend on the metal ion, the reaction conditions, and the presence of other coordinating species.
Diagram of Potential Coordination Modes
Caption: Plausible coordination modes of the 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate ligand.
Protocol 3: Synthesis of a Copper(II) Complex
Materials:
-
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Dimethylformamide (DMF)
-
Test tube or small vial
Procedure (Solvothermal Synthesis):
-
In a small glass vial, combine 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (0.2 mmol) and Cu(OAc)₂·H₂O (0.1 mmol).
-
Add a solvent mixture of methanol (5 mL) and DMF (5 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120°C for 72 hours.
-
After the reaction period, slowly cool the oven to room temperature.
-
Blue crystals of the copper(II) complex are expected to form.
-
Isolate the crystals by decantation, wash with fresh methanol, and air dry.
Protocol 4: Synthesis of a Zinc(II) Complex
Materials:
-
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
Methanol
-
Triethylamine (Et₃N)
Procedure (Room Temperature Synthesis):
-
Dissolve 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (0.2 mmol) in 10 mL of methanol in a beaker.
-
Add triethylamine (0.2 mmol) to deprotonate the carboxylic acid.
-
In a separate beaker, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of methanol.
-
Slowly add the zinc nitrate solution to the ligand solution with constant stirring.
-
A precipitate should form immediately or upon standing.
-
Continue stirring for 2 hours at room temperature.
-
Collect the solid product by vacuum filtration, wash with methanol, and dry in a desiccator.
Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate the structure and properties of the metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Ligand: Broad O-H stretch (carboxylic acid), C=O stretch (~1700 cm⁻¹), C=N stretch (imidazole). Complex: Disappearance of the broad O-H stretch, shift of the C=O stretch to lower wavenumbers indicating coordination of the carboxylate group. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and diamagnetic complexes (e.g., Zn(II)). | Ligand: Characteristic aromatic and imidazole proton signals. Zn(II) Complex: Shifts in the proton and carbon signals adjacent to the coordination sites (imidazole nitrogen and carboxylate). |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination environment of the metal ions. | Ligand-centered π-π* transitions in the UV region. For Cu(II) complexes, a broad d-d transition in the visible region is expected, indicative of the coordination geometry. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the metal complexes. | Provides definitive information on bond lengths, bond angles, coordination number, and the overall crystal packing. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complexes. | Indicates decomposition temperatures and the presence of coordinated or lattice solvent molecules. |
Potential Applications
The unique structural features of metal complexes derived from 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid suggest a range of potential applications.
-
Catalysis: The metal centers within the coordination complexes can act as Lewis acid catalysts for various organic transformations. The steric bulk of the 2-substituent may influence substrate selectivity.
-
Bioinorganic Chemistry and Drug Development: Imidazole-containing compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][8] The coordination of these ligands to metal ions can enhance their therapeutic potential.[9] The 4-chlorobenzyl group may increase lipophilicity, potentially improving cell membrane permeability.
-
Luminescent Materials: Certain metal complexes, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), can exhibit fluorescence. The emission properties can be tuned by the ligand structure, leading to applications in chemical sensing and optoelectronics.
-
Gas Storage and Separation: If the ligand and metal ions self-assemble into porous metal-organic frameworks (MOFs), the resulting materials could be investigated for their ability to selectively adsorb and store gases.
Conclusion
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through established organic chemistry methodologies. The resulting metal complexes are expected to exhibit diverse structural features and potentially valuable properties in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a springboard for further research and development in this exciting area.
References
- A review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][10][11]thiadiazoles: synthesis, cytotoxic activity and mechanism of action. (2014). European Journal of Medicinal Chemistry.
- Ligating properties of 1H-imidazole-4-carboxylic acid. (2025).
- Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity. (2007). PubMed.
- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress.
- Synthesis of Imidazole Derivatives and Their Biological Activities. (2014).
- Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). PubMed.
- Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. (2026).
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook.
- Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Activity of Novel Secnidazole Metal Complexes. (2022). MDPI.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2016). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 9. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Large-Scale Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Process Optimization for Pharmaceutical Intermediates
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid , a critical pharmacophore in the development of angiotensin II receptor antagonists and novel GLP-1 agonists.
While various routes exist, this guide focuses on the Pinner-to-Amidine-to-Imidazole pathway. This route is selected for its industrial reliability, use of readily available starting materials (4-chlorophenylacetonitrile and ethyl bromopyruvate), and avoidance of high-pressure hydrogenation or expensive noble metal catalysts. The protocol emphasizes safety controls for handling lachrymatory reagents and managing exothermic Pinner reactions on a kilogram scale.
Retrosynthetic Analysis & Reaction Scheme
The synthesis disconnects the imidazole ring into two primary components: a nucleophilic amidine (derived from the nitrile) and an electrophilic
Reaction Pathway Diagram
Figure 1: Synthetic pathway from nitrile precursor to final carboxylic acid via Pinner and Hantzsch-type cyclization.
Detailed Experimental Protocols
Step 1: Preparation of Ethyl 2-(4-chlorophenyl)acetimidate Hydrochloride
Objective: Convert the nitrile to the imidate ester via the Pinner reaction. Critical Quality Attribute (CQA): Moisture control is paramount; water causes reversion to the amide.
-
Reagents:
-
4-Chlorophenylacetonitrile (1.0 equiv)
-
Absolute Ethanol (1.1 equiv)
-
HCl gas (excess)
-
Solvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)
-
-
Protocol:
-
Charge 4-chlorophenylacetonitrile and absolute ethanol into a jacketed glass reactor.
-
Add anhydrous MTBE (4-5 volumes). Cool the mixture to 0°C .
-
Sparge dry HCl gas through the solution while maintaining internal temperature
. Continue until saturation (approx. 3-4 hours). -
Process Check: Monitor by TLC (disappearance of nitrile).
-
Seal the reactor and store at 0–5°C for 24 hours to allow crystallization.
-
Filter the white precipitate under nitrogen (hygroscopic solid).
-
Wash with cold anhydrous ether. Dry in a vacuum desiccator over P₂O₅.
-
Step 2: Synthesis of 2-(4-Chlorophenyl)acetamidine Hydrochloride
Objective: Convert the imidate to the amidine, the nitrogen nucleophile for cyclization.
-
Reagents:
-
Imidate salt (from Step 1)
-
Ammonia (7M in Methanol or anhydrous gas)
-
-
Protocol:
-
Suspend the imidate salt in anhydrous methanol (3 volumes) at -10°C .
-
Slowly introduce ammonia (gas or methanolic solution). The mixture will become clear then reprecipitate NH₄Cl (side product) or the amidine.
-
Stir at room temperature for 12 hours.
-
Purification: Recrystallize the residue from Ethanol/Ether to obtain the pure Amidine HCl salt.
-
Step 3: Cyclization to Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
Objective: Formation of the imidazole ring. Safety Note: Ethyl bromopyruvate is a potent lachrymator . Handle only in a functioning fume hood.
-
Reagents:
-
2-(4-Chlorophenyl)acetamidine HCl (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Potassium Bicarbonate (KHCO₃) (2.5 equiv)
-
Solvent: THF/Water (1:1 mixture) or Ethanol
-
-
Protocol:
-
Dissolve Amidine HCl in THF/Water (10 volumes) in a reactor fitted with a reflux condenser.
-
Add KHCO₃ in portions to neutralize the salt and buffer the reaction.
-
Add Ethyl bromopyruvate dropwise over 60 minutes at room temperature. Exotherm warning: Monitor temperature.
-
Heat the reaction mixture to Reflux (approx. 70°C) for 4–6 hours.
-
Workup: Cool to RT. Evaporate THF under vacuum.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: The crude ester often solidifies. Triturate with hexanes/ether to obtain a pale yellow solid.
-
Step 4: Hydrolysis to 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Objective: Saponification of the ethyl ester.
-
Reagents:
-
Protocol:
-
Suspend the ester in Ethanol (5 volumes).
-
Add 2M NaOH solution.
-
Heat to 60°C for 2 hours. The solution should become homogeneous.
-
Cool to room temperature.
-
pH Adjustment: Acidify carefully with 1M HCl to pH 3–4 . The zwitterionic product will precipitate.[4]
-
Filter the solid.[5] Wash with water and acetone.
-
Drying: Vacuum oven at 50°C for 12 hours.
-
Process Flow & Unit Operations
This diagram illustrates the operational flow, highlighting critical engineering controls.
Figure 2: Unit operation flow for the large-scale manufacturing process.
Analytical Specifications & Data
For process validation, the isolated intermediate and final product must meet these criteria:
| Compound | Appearance | Key 1H NMR Signals (DMSO-d6) | MS (ESI+) |
| Amidine HCl | White crystalline solid | m/z 169 [M+H]⁺ | |
| Ethyl Ester | Pale yellow solid | m/z 265 [M+H]⁺ | |
| Final Acid | Off-white powder | m/z 237 [M+H]⁺ |
Troubleshooting & Optimization
-
Low Yield in Step 1 (Pinner): Ensure the ethanol is absolutely anhydrous. Even 1% water can hydrolyze the intermediate to the amide (dead-end byproduct). Use molecular sieves if necessary.
-
Color Issues in Step 3: The cyclization can produce dark tars if the temperature ramps too quickly. Maintain a slow addition of bromopyruvate at RT before heating. Use activated carbon during the recrystallization of the ester if the product is dark.
-
Filtration Difficulties (Step 4): If the final acid precipitates as a fine, unfilterable suspension, heat the slurry to 80°C and allow it to cool slowly (Ostwald ripening) to increase particle size.
References
- Pinner Reaction Methodology: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Imidazole Synthesis Review: Zhang, L., et al. (2020). "Recent Advances in the Synthesis of Imidazoles." Organic Chemistry Frontiers. Link
- Cyclization Mechanism: Hantzsch, A. (1888). "Ueber die Synthese thiazolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Bromopyruvate Handling: "Synthesis of ethyl bromopyruvate." World Patent WO2000026177A1. Link
-
General Imidazole Protocols: "Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid." CN Patent 105693619A. Link
Sources
- 1. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note & Protocols: Formulation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid for In Vivo Studies
Abstract
This guide provides a comprehensive framework for the formulation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a compound presenting solubility challenges typical of novel chemical entities with lipophilic and ionizable moieties. Addressing the needs of researchers in drug development, this document details critical pre-formulation studies, offers step-by-step protocols for developing aqueous and co-solvent-based vehicles for oral and parenteral administration, and outlines essential quality control assays. The methodologies are grounded in established pharmaceutical principles to ensure the development of stable, safe, and effective formulations for reliable in vivo evaluation.
Foundational Pre-formulation Assessment
A thorough understanding of a compound's physicochemical properties is the bedrock of successful formulation development.[1][2] These initial studies provide the necessary data to devise a rational formulation strategy, minimizing risks of failure in later-stage in vivo experiments.[3] For 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, the presence of a carboxylic acid group and a lipophilic chlorobenzyl moiety suggests pH-dependent solubility and a probable classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[2]
Physicochemical Characterization
The first step is to collate known data and determine key experimental parameters.
| Property | Value / Prediction | Rationale & Implication |
| Molecular Formula | C₁₁H₉ClN₂O₂ | Defines the compound's identity. |
| Molecular Weight | 236.66 g/mol [4] | Required for all concentration calculations. |
| Appearance | White to off-white solid | Visual confirmation of the starting material. |
| pKa (Carboxylic Acid) | Predicted: 4-5[5] | Critical for pH-based formulation strategies. The compound will be poorly soluble at pH < pKa and increasingly soluble at pH > pKa as it forms a water-soluble carboxylate salt. |
| pKa (Imidazole) | Predicted: ~7 (conjugate acid)[6] | The imidazole ring can be protonated at acidic pH. This amphoteric nature must be considered, but the carboxylic acid is the primary driver for solubility in the physiological pH range. |
| Aqueous Solubility | Poor (predicted) | The lipophilic chlorobenzyl group significantly reduces water solubility. This is the primary challenge to overcome. |
| Log P | High (predicted) | Indicates lipophilicity. Compounds with high Log P often benefit from lipid-based or co-solvent formulations.[7] |
Protocol: pH-Solubility Profiling
Objective: To experimentally determine the aqueous solubility of the compound across a physiologically relevant pH range.
Materials:
-
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffers (pH 3, 4, 5)
-
0.1 M HCl (pH ~1), 0.1 M NaOH
-
HPLC-grade water, Acetonitrile (ACN), DMSO
-
Shaking incubator, microcentrifuge, pH meter
-
Calibrated HPLC-UV system
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 1 to 8.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Scientist's Note: A 24-48 hour incubation is crucial to ensure the solution is fully saturated. Shorter times can lead to an underestimation of solubility.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Dilute the supernatant with an appropriate mobile phase or solvent (e.g., 50:50 ACN:Water) to fall within the linear range of the HPLC calibration curve.
-
Quantify the concentration using a validated HPLC method (see Section 3.2).
-
Measure the final pH of the supernatant to confirm it has not shifted.
-
Drug-Excipient Compatibility Studies
Objective: To assess the stability of the active pharmaceutical ingredient (API) in the presence of commonly used formulation excipients.[2][3]
Methodology:
-
Prepare binary mixtures of the API and each selected excipient (e.g., PEG 400, Propylene Glycol, Tween® 80, Hydroxypropyl-β-Cyclodextrin) in a 1:1 or 5:1 ratio by weight.
-
Add a small amount of water (e.g., 5% w/w) to one set of samples to simulate a liquid formulation environment and stress stability.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a set period (e.g., 1, 2, and 4 weeks).
-
At each time point, visually inspect for any changes (color, appearance) and analyze the samples by HPLC for the appearance of degradation products and loss of the parent compound.
Formulation Development for In Vivo Studies
The choice of formulation depends on the required dose, the route of administration, and the solubility data obtained from pre-formulation studies.
Formulation Selection Workflow
The following diagram outlines a logical approach to selecting a suitable formulation strategy.
Caption: Workflow for selecting an appropriate formulation strategy.
Protocol 1: Aqueous Vehicle with pH Adjustment (Parenteral/Oral)
This is the preferred starting point for acidic compounds if the target concentration can be achieved by forming a salt at physiological pH.
Vehicle Composition:
-
0.1 M Sodium Hydroxide (NaOH) or 1 M NaOH for pH adjustment
-
Saline (0.9% NaCl) or 5% Dextrose (D5W) for tonicity
-
Water for Injection (WFI)
Methodology:
-
Weighing: Accurately weigh the required amount of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid for the target concentration and batch size.
-
Initial Dispersion: Add approximately 70% of the final volume of WFI to a sterile container. Add the API to the water while stirring to create a slurry.
-
Solubilization via pH Adjustment:
-
Slowly add 0.1 M or 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding base until the compound is fully dissolved and the pH is stable between 7.0 and 7.5.
-
Scientist's Note: The goal is to deprotonate the carboxylic acid to its highly soluble salt form. Avoid overshooting the pH, as high basicity can cause tissue irritation and potential drug degradation.
-
-
Addition of Tonicity Agent: If using saline or D5W, add it at this stage. If starting with saline or D5W in step 2, this step is omitted.
-
Final Volume Adjustment: Add WFI to reach 100% of the final target volume and mix thoroughly.
-
Final QC and Filtration:
-
Verify the final pH and adjust if necessary.
-
For parenteral use, filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Confirm the final concentration via HPLC (Section 3.2).
-
Protocol 2: Co-Solvent Vehicle (Parenteral/Oral)
This approach is used when pH adjustment alone is insufficient to reach the target concentration. Co-solvents increase solubility by reducing the polarity of the aqueous vehicle.[8]
Common Co-Solvent Systems:
-
System A: 40% PEG 400, 10% Ethanol, 50% Saline (v/v/v)
-
System B: 30% Propylene Glycol, 5% Tween® 80, 65% D5W (v/v/v)
Methodology:
-
Weighing: Accurately weigh the required amount of the API.
-
Initial Solubilization: Add the API to the organic co-solvent component (e.g., PEG 400 or Propylene Glycol) in a sterile vessel. Mix until fully dissolved. A gentle warming (to 30-40°C) may be required.
-
Rationale: The drug is typically most soluble in the non-aqueous component. Dissolving it here first prevents precipitation when the aqueous phase is added.
-
-
Sequential Addition:
-
If using, add the surfactant (e.g., Tween® 80) to the organic phase and mix.
-
Slowly add the aqueous component (Saline or D5W) while stirring continuously. The solution may become transiently cloudy but should clear.
-
-
Final QC:
-
Allow the solution to return to room temperature.
-
Visually inspect for any precipitation.
-
Confirm the final concentration via HPLC (Section 3.2). For parenteral use, sterile filtration is required.
-
Protocol 3: Homogeneous Oral Suspension
For very high doses or extremely insoluble compounds, an oral suspension is a practical alternative. The goal is to ensure a uniform, easily re-suspendable, and dose-accurate formulation.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) as a suspending agent.
-
0.1% (w/v) Tween® 80 or Polysorbate 80 as a wetting agent.[9]
-
Purified Water or a suitable buffer.
Methodology:
-
Vehicle Preparation:
-
Disperse the suspending agent (CMC or MC) in hot water (~80°C) while stirring vigorously to prevent clumping.
-
Allow the mixture to cool to room temperature to fully hydrate and form a viscous solution.
-
Dissolve the wetting agent (Tween® 80) in the vehicle.
-
-
API Wetting: In a separate mortar, add the weighed API. Add a small amount of the vehicle and levigate (mix with a pestle) to form a smooth, uniform paste.
-
Rationale: This step is critical to coat the hydrophobic API particles with the wetting agent, ensuring they disperse evenly in the aqueous vehicle rather than clumping together.
-
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: Transfer the suspension to a final container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Final QC: The final product should be a uniform, milky suspension. Confirm dose uniformity by analyzing multiple samples from the top, middle, and bottom of the container. The suspension should be labeled "Shake Well Before Use."
Formulation Characterization & Quality Control
Analytical testing is mandatory to ensure the formulation is accurate, stable, and safe for in vivo use.
Physical Characterization
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates (Solutions). Uniform, milky (Suspensions). | Visual Inspection against a black and white background. |
| pH | 7.0 - 7.8 (Parenteral) | Calibrated pH meter. |
| Osmolality | 280 - 320 mOsm/kg (Parenteral) | Osmometer (freezing point depression). |
Protocol: HPLC-UV for Concentration & Stability
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying imidazole-based compounds.[10][11]
Objective: To determine the exact concentration of the API in the formulation and detect any degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~215-230 nm (determine experimentally by UV scan)
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., DMSO or ACN). Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the formulated vehicle with the mobile phase to a theoretical concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples.
-
Quantification: Calculate the concentration of the API in the formulation by comparing its peak area to the standard curve. Stability is assessed by the decrease in the main peak area and the increase in any impurity peaks over time.
In Vivo Dosing Considerations
-
Route of Administration: The choice of formulation is intrinsically linked to the intended route (e.g., intravenous, intraperitoneal, oral gavage). Parenteral routes require sterile, isotonic solutions free of particulates.[12]
-
Dose Volume: Ensure the dose volume is appropriate for the animal model (e.g., for mice, oral gavage is typically 5-10 mL/kg, and IV injection is <5 mL/kg).
-
Vehicle Safety: Always administer the vehicle alone to a control group of animals to ensure it does not produce any confounding biological effects.
-
Stability During Dosing: For suspensions, ensure continuous stirring during the dosing procedure to maintain homogeneity and dose accuracy. For solutions, confirm that the API does not precipitate out over the duration of the experiment, especially if stored at room temperature or on ice.
Conclusion
The successful formulation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid for in vivo studies is achievable through a systematic, data-driven approach. This process begins with rigorous pre-formulation characterization to understand the compound's physicochemical liabilities, primarily its poor aqueous solubility. Based on this data, logical formulation strategies involving pH adjustment, co-solvents, or suspensions can be developed and optimized. Adherence to detailed protocols and stringent quality control is paramount to producing a reliable and safe formulation, thereby ensuring the integrity and reproducibility of subsequent in vivo experimental results.
References
- Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- CDMO Company. (2023). Preformulation Studies and Services.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Bachhav, Y. (n.d.). Preformulation Studies - Drug Development. Pharma Focus Asia.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- Zhao, X., et al. (2020). Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes. Angewandte Chemie International Edition.
- Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- Pharmaceutical Technology. (2016). Excipients for Formulation Success.
- CymitQuimica. (n.d.). 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
- Excipients Use in Parenteral and Lyophilized Formulation Development. (2015). American Pharmaceutical Review.
- University of Wisconsin-Madison. (n.d.). pKa chart.
- Wikipedia. (n.d.). Imidazole.
Sources
- 1. Preformulation Studies and Services | CDMO Company [aurigeneservices.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. criver.com [criver.com]
- 4. 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions to enhance the yield and purity of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: Low Yield in the Initial Imidazole Ring Formation
-
Observed Problem: The initial condensation reaction to form the imidazole ring results in a significantly lower yield than expected. The reaction mixture may also appear dark, indicating decomposition.[1]
-
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical variables that can dramatically affect the yield and purity of imidazole derivatives.[2]
-
Recommendation: A systematic optimization of reaction conditions is crucial. Consider screening different temperatures and reaction times. The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, increase yields compared to conventional heating.[3][4]
-
-
Inefficient Catalysis: Many traditional imidazole syntheses, like the Debus-Radziszewski method, are known for low yields.[1][5] Modern modifications can significantly improve outcomes.
-
Recommendation: Employ a catalyst to improve reaction efficiency. p-Toluenesulfonic acid (PTSA) is an inexpensive and non-toxic catalyst that has been shown to give excellent yields of substituted imidazoles.[6] Other catalysts like zeolites (ZSM-11) have also been used effectively, particularly under solvent-free conditions.[7]
-
-
Side Reactions: The formation of byproducts, such as oxazoles in the Debus-Radziszewski synthesis, can consume starting materials and reduce the yield of the desired imidazole.[1]
-
Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any major byproducts.[1] This allows for quenching the reaction at the optimal time to minimize side product formation.
-
-
Question 2: Difficulty in the N-alkylation Step with 4-Chlorobenzyl Chloride
-
Observed Problem: The introduction of the 4-chlorobenzyl group onto the imidazole nitrogen results in a mixture of products, including dialkylated imidazolium salts and unreacted starting material, leading to a low yield of the desired mono-alkylated product.[1]
-
Potential Causes & Solutions:
-
Formation of Dialkylated Imidazolium Salts: The N-alkylated imidazole product can act as a nucleophile and react further with the alkylating agent.[1]
-
Recommendation: To minimize this, use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the 4-chlorobenzyl chloride.[1] Additionally, the slow, dropwise addition of the alkylating agent can help maintain a low concentration of the electrophile, favoring mono-alkylation.[1]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for efficient and selective N-alkylation.
-
Recommendation: A moderately strong, non-nucleophilic base is often preferred. The reaction should be carried out in a suitable aprotic solvent.
-
-
Question 3: Challenges in the Final Hydrolysis of the Ester to Carboxylic Acid
-
Observed Problem: The hydrolysis of the ethyl or methyl ester of the imidazole-4-carboxylate to the final carboxylic acid product is incomplete, or the product is difficult to isolate and purify.
-
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be sufficiently forcing to drive the hydrolysis to completion.
-
Recommendation: A common method involves heating the ester with an aqueous solution of a strong base like potassium hydroxide.[8] Ensure a sufficient excess of the base and adequate reaction time and temperature. Monitoring the reaction by TLC until the starting ester is no longer visible is recommended.
-
-
Difficult Product Isolation: The product, being an amino acid derivative, can be amphoteric and may be soluble in both acidic and basic aqueous solutions, making extraction challenging.[9]
-
| Parameter | Conventional Heating | Microwave-Assisted | Key Advantage of Microwave |
| Reaction Time | 6–24 hours | 10–60 minutes | Drastic reduction in reaction time.[4] |
| Yield | Moderate (e.g., 26-43%) | Moderate to Excellent (e.g., 40-99%) | Potential for significant yield improvement.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the imidazole core?
There are numerous methods for synthesizing the imidazole ring.[10] The Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, is a classic method, though it often suffers from low yields.[5][11] More modern and efficient methods often employ multicomponent reactions catalyzed by acids like p-toluenesulfonic acid (PTSA) or utilize solid supports like zeolites.[6][7] Another approach involves the dehydrogenation of imidazolines.[12]
Q2: How can I improve the regioselectivity of N-alkylation on an unsymmetrical imidazole?
The regioselectivity of N-alkylation is influenced by both electronic and steric factors.[1] For an imidazole with different substituents at the 4 and 5 positions, a mixture of N1 and N3 alkylated isomers can be expected. To favor alkylation at a specific nitrogen, one can introduce a bulky protecting group on one of the nitrogens, perform the alkylation, and then deprotect. The choice of solvent and counter-ion can also influence the regioselectivity.
Q3: What are the best practices for purifying the final 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid product?
Purification of the final product is critical to obtain material of high purity suitable for downstream applications.
-
Recrystallization: This is a common and effective method for purifying the crude product after precipitation.[8] The choice of solvent is crucial and may require some experimentation.
-
Complexation with Selective Solvents: For aromatic carboxylic acids, purification can sometimes be achieved by forming a salt complex with a selective solvent like N-methyl pyrrolidone (NMP), followed by recovery of the free acid.[13]
-
Chromatography: While less common for the final carboxylic acid due to its polarity, chromatographic methods can be invaluable for purifying intermediates, such as the ester precursor.
Q4: Are there any green chemistry approaches for this synthesis?
Yes, several aspects of the synthesis can be made more environmentally friendly.
-
Solvent-Free Reactions: The use of catalysts like ZSM-11 zeolite can enable the synthesis of substituted imidazoles under solvent-free conditions.[7]
-
Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly reduce reaction times and energy consumption.[3][4]
-
Use of Greener Solvents: When solvents are necessary, consider using more environmentally benign options.
Experimental Workflow & Key Relationships
Below are diagrams illustrating a general workflow for the synthesis and the key relationships influencing the reaction outcome.
Caption: Key factors influencing the yield and purity of the final product.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
- (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- PMC. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
- Manocha, P., Wakode, S. R., Kaur, A., Anand, K., & Kumar, H. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 1(7), 12-16.
- Panday, J., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10).
- (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems, 11(03-Special Issue).
- ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.
- Sanikommu, S., Velidandi, A., & Bethanamudi, P. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research (JETIR), 7(2).
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
- (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. isca.me [isca.me]
- 7. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pharmacyjournal.net [pharmacyjournal.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Technical Support Guide: Purification of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Executive Summary & Chemical Context
This guide addresses the specific purification challenges of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid . This compound presents a classic "amphoteric nightmare" for purification due to the coexistence of a basic imidazole nitrogen (pKa ~7.0) and an acidic carboxylic acid (pKa ~3.5).
At neutral pH, this molecule exists predominantly as a zwitterion (inner salt), resulting in:
-
Minimal solubility in both organic solvents (DCM, EtOAc) and water.
-
High melting point and tendency to "oil out" rather than crystallize.
-
Strong metal coordination (if Pd/Cu catalysts were used).
The protocols below prioritize isoelectric precipitation and pH-swing extraction as the most scalable and cost-effective purification methods.
Critical Solubility & Species Behavior
Understanding the pH-dependent speciation is the key to dissolving and isolating this compound.
Figure 1: pH-Dependent Speciation & Solubility Profile
Caption: The solubility "U-curve." The compound dissolves at low and high pH but precipitates at the isoelectric point (pI ~5.2).
Troubleshooting Guides (FAQ Format)
Category A: Solubility & Dissolution
Q: I cannot get the crude solid to dissolve in methanol, DCM, or water. What solvent should I use? A: The zwitterionic form is insoluble in most standard solvents.
-
For Analysis (HPLC/NMR): Use DMSO-d6 or D2O with 2 equivalents of DCl (or NaOD). It will not dissolve in neutral CDCl3.
-
For Process Dissolution: Do not try to dissolve the zwitterion directly. Suspend it in water and add 1.0–1.2 equivalents of NaOH (to form the sodium salt) or HCl (to form the hydrochloride salt). Once charged, it will dissolve rapidly.
Q: My compound is "oiling out" instead of crystallizing during precipitation. How do I fix this? A: This is common due to the lipophilic 4-chlorobenzyl group.
-
Cause: Precipitating too fast or in the presence of too much organic impurity.
-
Solution:
-
Dissolve the crude in 1M NaOH.
-
Add 10% Acetonitrile (MeCN) to the aqueous solution.
-
Slowly acidify with 1M HCl to pH 5.2. The MeCN acts as a co-solvent to keep impurities in solution and promotes ordered crystal growth over amorphous oil formation.
-
Heat the mixture to 50°C during acidification, then cool slowly.
-
Category B: Impurity Removal
Q: I have a persistent impurity at RRT 0.9 (slightly less polar). What is it? A: This is likely the decarboxylated byproduct , 2-(4-chlorobenzyl)-1H-imidazole.
-
Origin: Overheating the reaction (>140°C) or drying the acidic form at high temperatures.
-
Removal:
-
Dissolve crude in 0.5 M NaOH (The carboxylic acid dissolves; the decarboxylated impurity remains insoluble or forms an oil).
-
Extract the aqueous base layer with Ethyl Acetate (EtOAc) or DCM . The impurity moves to the organic layer.
-
Acidify the aqueous layer to pH 5.2 to recover the pure product.
-
Q: How do I remove inorganic salts (NaCl/KCl) after precipitation? A: Since the zwitterion is water-insoluble, you can wash the salts away.
-
Protocol: Filter the precipitate. Resuspend the wet cake in distilled water (5 vol), stir for 30 minutes, and re-filter. Repeat until the filtrate conductivity is low. Do not wash with methanol, as you might lose some product.
Category C: Chromatography[1][2][3][4]
Q: The peak tails severely on C18 HPLC columns. How do I improve peak shape? A: The basic imidazole nitrogen interacts with residual silanols on the column.
-
Fix: Use a buffered mobile phase.
-
Acidic Method: 0.1% Trifluoroacetic Acid (TFA) in Water/MeCN. (TFA suppresses silanol ionization and protonates the imidazole).
-
Basic Method: 10 mM Ammonium Bicarbonate (pH 10) in Water/MeCN. (Operates in the anionic state, avoiding silanol interaction).
-
Master Purification Protocol: Isoelectric Precipitation
This protocol assumes you have a crude reaction mixture or a crude solid containing the target compound.
Step-by-Step Methodology
-
Dissolution (Acidic Swing):
-
Suspend crude material in Water (10 volumes) .
-
Add Conc. HCl dropwise until pH < 1.0. The solution should become clear (yellow/orange).
-
Optional: Add activated charcoal (5 wt%), stir for 30 min, and filter through Celite to remove color/tar.
-
-
Impurity Extraction:
-
Wash the acidic aqueous solution with DCM (3 x 5 vol) .
-
Purpose: Removes non-basic organic impurities (e.g., unreacted neutral starting materials).
-
-
Controlled Precipitation (The "pI Target"):
-
Transfer the aqueous layer to a beaker with overhead stirring.
-
Slowly add 2M NaOH or Sat. NaHCO3 dropwise.
-
Critical Zone: As pH approaches 4.0, a haze will form. Slow down addition.
-
Target pH: Adjust precisely to pH 5.2 – 5.5 .
-
Observation: A thick white/off-white precipitate (zwitterion) should form.
-
-
Maturation & Filtration:
-
Stir the slurry at 0–5°C for 1 hour to maximize yield.
-
Filter the solid using a Büchner funnel.
-
Wash: Rinse cake with Cold Water (2 x 2 vol) followed by Acetone (1 x 1 vol) (to dry the cake faster).
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Warning: Do not exceed 80°C to avoid decarboxylation.
-
Process Logic Visualization
The following decision tree helps you choose the right purification path based on your specific impurity profile.
Figure 2: Purification Decision Matrix
Caption: Base-Acid Swing Extraction Strategy. This method leverages the acidity of the carboxylic acid to separate it from neutral/basic byproducts before final pI precipitation.
Key Data Reference
| Parameter | Value / Condition | Note |
| CAS Number | 725234-31-1 (1-isomer analog) / Generic 2-subst. | Structure specific to 2-(4-chlorobenzyl) isomer. |
| Molecular Weight | ~236.65 g/mol | |
| pKa (Acid) | ~3.5 (COOH) | Protonates at pH < 3. |
| pKa (Base) | ~7.0 (Imidazole N) | Protonates at pH < 7. |
| Isoelectric Point (pI) | ~5.25 | Target pH for precipitation. |
| Solubility (pH 7) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (pH 1 or 10) | > 50 mg/mL | Highly soluble as salt. |
| Thermal Stability | Decarboxylates > 150°C | Keep drying temp < 60°C. |
References
-
Speciation of Imidazole Carboxylic Acids
- Study on the zwitterionic nature of imidazole-4-carboxylic acid deriv
-
Source:
-
General Purification of Amphoteric Heterocycles
- Protocols for isoelectric precipitation and handling of imidazole-based amino acids.
-
Source:
-
pKa and Physical Properties
- Dissociation constants for imidazole and carboxylic acid functional groups.
-
Source:
-
Decarboxylation Risks
- Thermal stability data for imidazole-4-carboxylic acid deriv
-
Source:
stability issues with 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid in solution
Technical Support Center: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. We will explore the underlying chemical principles governing its behavior and provide actionable, step-by-step protocols to ensure the integrity and reproducibility of your experiments.
Part A: Troubleshooting Guide
This section addresses specific problems you may encounter during your research. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.
Question 1: Why is my compound precipitating or "crashing out" of my aqueous buffer solution?
Probable Cause: The solubility of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is highly dependent on the pH of the solution. This molecule possesses two ionizable groups: the carboxylic acid and the imidazole ring.
-
Carboxylic Acid Group: This group is acidic. At low pH (acidic conditions), it will be in its neutral, protonated form (-COOH). In basic conditions (typically pH > 5), it will be deprotonated to its anionic carboxylate form (-COO⁻), which is generally more water-soluble.[1]
-
Imidazole Ring: The imidazole ring is basic (pKa of the parent imidazole is ~7).[2] At acidic pH (typically pH < 6-7), it can become protonated, forming a positively charged imidazolium ion, which enhances water solubility. In neutral to basic conditions, it is in its neutral form.
Precipitation often occurs at a pH where the molecule has minimal net charge, a point known as the isoelectric point (pI), significantly reducing its solubility in aqueous media.
Troubleshooting Protocol: pH-Solubility Profile Assessment
This protocol will help you identify the optimal pH range for solubilizing your compound.
Step-by-Step Methodology:
-
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use common buffer systems like phosphate, citrate, or acetate.[3]
-
Saturate Solutions: To a small, fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of your compound (a small amount of solid should remain undissolved).
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a calibrated HPLC-UV method.[4]
-
Analyze Data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will reveal the pH range of maximum and minimum solubility.
Data Interpretation Table:
| pH Range | Predominant Species | Expected Relative Solubility |
| < 4 | Protonated Imidazole, Neutral Carboxylic Acid (Net Positive Charge) | High |
| 4 - 6 | Neutral Imidazole, Neutral/Anionic Carboxylic Acid (Approaching pI) | Low (Potential Precipitation Zone) |
| > 7 | Neutral Imidazole, Anionic Carboxylate (Net Negative Charge) | High |
Troubleshooting Workflow: Solubility Issues
Caption: Workflow for diagnosing and resolving solubility problems.
Question 2: My HPLC analysis shows a decrease in the main compound peak and the appearance of new, unknown peaks over time. What is happening?
Probable Cause: This indicates chemical degradation of the compound. Imidazole-containing molecules are susceptible to several degradation pathways, primarily oxidation and photodegradation.[5]
-
Oxidation: The electron-rich imidazole ring can be oxidized.[6] This process can be accelerated by the presence of oxygen, trace metal ions, or exposure to basic conditions.[3][5] The likely site of oxidation is the imidazole ring itself.[7]
-
Photodegradation: Many imidazole derivatives are sensitive to light, especially UV radiation.[8][9] Exposure to ambient laboratory light over extended periods can be sufficient to cause degradation.[10]
-
Hydrolysis: While the imidazole ring is generally stable, the molecule could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening, though this is less common than oxidation.[11][12]
Troubleshooting Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the potential degradation pathways and develop appropriate control strategies.[10] This involves subjecting the compound to harsh chemical and physical conditions.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Keep a vial of the stock solution (neutral pH) in an oven at 60°C.
-
Photolytic Stress: Place a vial of the stock solution (neutral pH) in a photostability chamber (or expose to direct sunlight/high-intensity lab light). Wrap a control vial in aluminum foil and place it alongside.
-
-
Incubate: Store all vials (except the photolytic sample) in the dark at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).
-
Analyze Samples: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acid and base samples if necessary. Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS/MS method is highly recommended to obtain mass information on the new peaks, which helps in identifying the degradants.[4]
Data Interpretation Table:
| Stress Condition | Potential Degradation Pathway | Expected HPLC Observation |
| 0.1 M HCl (Heat) | Acid Hydrolysis | Potential for minor degradation. |
| 0.1 M NaOH (Heat) | Base-Mediated Hydrolysis / Oxidation | Significant degradation, multiple peaks likely.[10] |
| 3% H₂O₂ (RT) | Oxidation | Rapid loss of parent peak, appearance of one or more new peaks corresponding to oxidized species.[7] |
| Heat (60°C) | Thermolysis | Slow degradation may be observed. |
| Light Exposure | Photodegradation | Significant degradation compared to the foil-wrapped control.[10] |
Potential Chemical Degradation Pathways
Caption: Major degradation pathways for the imidazole-based compound.
Part B: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid?
For maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: Use anhydrous, high-purity solvents. DMSO is common for initial high-concentration stocks, but be aware it is hygroscopic and can absorb water, which may affect long-term stability.[13] For aqueous experiments, prepare fresh dilutions from the DMSO stock into your final buffer.
-
Temperature: Store stock solutions at -20°C or, for longer-term storage (>1 month), at -80°C.[13]
-
Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[5]
-
Atmosphere: For highly sensitive applications or long-term storage, consider aliquoting the solution and purging the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q2: How does pH affect the chemical stability of the compound, not just its solubility?
The pH of the solution can directly influence the rate and type of chemical degradation:
-
Basic pH (>8): Deprotonation of the imidazole N-H can make the ring more electron-rich and thus more susceptible to oxidation.[5] Base-catalyzed hydrolysis is also a possibility under forcing conditions.[10]
-
Acidic pH (<4): While the protonated imidazolium form is generally stable, harsh acidic conditions combined with heat can promote hydrolysis of the imidazole ring.[12][14]
-
Neutral pH (6-8): This is often the most stable range, but photo- and oxidative degradation can still occur. Stability in this range must be experimentally verified.
Q3: What are some practical tips to prevent degradation during routine experiments?
-
Minimize Light Exposure: Work in a dimly lit area or use amber-colored labware (e.g., centrifuge tubes, pipette tip boxes) when handling the compound. Keep solutions covered with foil when not in immediate use.
-
Use High-Purity Water and Buffers: Trace metal contaminants in low-quality water can catalyze oxidative degradation. Use freshly prepared buffers.
-
Work Quickly: Prepare solutions fresh for each experiment whenever possible. Avoid storing diluted aqueous solutions for extended periods at room temperature.
-
Consider Antioxidants: If oxidative degradation is confirmed to be a major issue, the inclusion of a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) in the formulation could be explored, though compatibility must be verified.[15]
Q4: Which analytical method is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][5] A method is considered "stability-indicating" if it can accurately separate the intact parent compound from all potential degradation products, impurities, and excipients.
-
Methodology: A reversed-phase HPLC method (e.g., using a C18 column) with a gradient elution of a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is typical.[16]
-
Detection: UV detection at a wavelength where the compound has strong absorbance is standard.
-
Validation: To confirm the method is stability-indicating, analyze the samples from your forced degradation study. The method should show baseline resolution between the parent peak and all degradant peaks that are formed.
References
- Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing.
- Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC.
- Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
- Unit 4 imidazole. Slideshare.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air.
- Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate.
- Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. Benchchem.
- Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules - ACS Publications.
- Is a carboxylic acid more stable in an acidic medium than a basic medium?. Quora.
- Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Request PDF - ResearchGate.
- Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Drug Discovery and Therapeutics.
- Acidity In Carboxylic Acids. Mighty Citizen.
- Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline.
- Carboxylic acids. BYJU'S.
- Imidazole. PubChem.
- Understanding the Acidity of Carboxylic Acids. Testbook.com.
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
- Solubility of Organic Compounds. University of Calgary.
- Sugar Fragmentation in the Maillard Reaction Cascade: Formation of Short-Chain Carboxylic Acids by a New Oxidative r-Dicarbonyl. Journal of Agricultural and Food Chemistry.
- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Journal of Drug Delivery and Therapeutics.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Imidazole-4-carboxylic acid. PubChem.
- 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. CymitQuimica.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
Sources
- 1. byjus.com [byjus.com]
- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. As researchers and drug development professionals, you understand that overcoming solubility hurdles is critical for advancing promising molecules. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid so poorly soluble in aqueous solutions?
A1: The poor solubility of this molecule stems from its distinct structural features:
-
Hydrophobic Chlorobenzyl Group: The 4-chlorobenzyl moiety is large and lipophilic (hydrophobic), which significantly limits its interaction with water molecules.
-
Amphoteric Nature: The molecule is amphoteric, meaning it possesses both a weakly basic group (the imidazole ring) and a weakly acidic group (the carboxylic acid).[1] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, minimizing its interaction with polar water molecules and leading to its lowest solubility.[2] Solubility increases as the pH moves away from the pI, either by protonating the imidazole (forming a cation at low pH) or deprotonating the carboxylic acid (forming an anion at high pH).[2]
-
Crystalline Structure: Like many organic molecules, a stable crystalline lattice structure can require significant energy to break apart, further contributing to low solubility.
Q2: What are the most critical initial experiments I should run to understand its solubility profile?
A2: Before attempting any solubilization technique, you must first characterize the compound's fundamental physicochemical properties.
-
Determine the pKa values: Since the molecule is amphoteric, it will have at least two pKa values: one for the carboxylic acid (likely acidic, with a predicted pKa for the parent imidazole-4-carboxylic acid around 2.7) and one for the conjugate acid of the imidazole ring (typically around 7).[1][3] These values are essential for predicting how solubility will change with pH.
-
Measure the Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the drug. It represents the baseline and is typically the lowest point in the pH-solubility profile.[4]
-
Generate a pH-Solubility Profile: This is the most critical initial experiment. It involves measuring the compound's solubility across a wide pH range (e.g., pH 2 to 10). The resulting curve will reveal the pH of minimum solubility (the isoelectric point) and the pH ranges where solubility is maximized, guiding your formulation strategy.[5][6]
Q3: How do I accurately measure the concentration of the dissolved compound for these experiments?
A3: A validated analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.
-
Method: A reversed-phase C18 column is typically effective.[7]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid will usually provide good peak shape and separation.[7][8]
-
Detection: The imidazole and benzene rings are chromophores, allowing for sensitive detection by UV, likely in the 220-280 nm range.
-
Quantification: Create a calibration curve using standards of known concentrations to accurately quantify the amount of dissolved compound in your samples.[8]
Troubleshooting Solubilization Workflows
This section provides step-by-step guides to systematically address the solubility of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Workflow 1: Systematic Solubility Enhancement Strategy
The following diagram outlines a logical progression for tackling solubility issues, starting with fundamental characterization and moving toward more complex formulation strategies.
Caption: Decision tree for enhancing compound solubility.
Q4: How do I perform a pH-solubility profile experiment?
A4: This experiment determines the solubility of your compound at various pH levels.
Protocol: Shake-Flask Method for pH-Solubility Profile
Objective: To determine the equilibrium solubility of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid across a range of pH values.
Materials:
-
Your compound (solid)
-
A series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)
-
Calibrated pH meter
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Prepare a series of buffers covering your desired pH range.
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Allow them to shake for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples at high speed to pellet the remaining solid. Alternatively, carefully filter the supernatant using a syringe filter. Crucially, do not disturb the excess solid.
-
pH Measurement: Measure the final pH of the supernatant from each vial, as it may have shifted slightly.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze its concentration using your validated HPLC-UV method.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the final measured pH. This will give you the pH-solubility profile.[2]
Q5: pH adjustment alone is not sufficient. How do I effectively use co-solvents?
A5: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[9] This is a powerful technique, often used in combination with pH adjustment.[10]
Causality: The hydrophobic chlorobenzyl group on your molecule prefers a less polar environment. By adding a co-solvent like propylene glycol, you create a solvent mixture that is more favorable for solvating this part of the molecule, thereby increasing overall solubility.
Protocol: Co-solvent Screening
Objective: To identify an effective and tolerable co-solvent system.
Materials:
-
Common pharmaceutical-grade co-solvents (see table below).
-
Your compound.
-
A buffer at a pH where solubility is known to be low but ionization has begun (e.g., pH 4-5).
Procedure:
-
Prepare Stock Solutions: Prepare a series of co-solvent/buffer mixtures in varying percentages (e.g., 10%, 20%, 30%, 40% v/v co-solvent in your chosen buffer).
-
Determine Solubility: Using the shake-flask method described in Q4, measure the solubility of your compound in each of these co-solvent mixtures.
-
Analyze Data: Plot the solubility against the percentage of co-solvent. This will show the effectiveness of each co-solvent. Be aware that for some compounds, solubility can peak at a specific co-solvent percentage and then decrease.[9]
-
Consider Toxicity: Always consider the intended application. For in vivo studies, the toxicity and tolerability of the co-solvent are critical limiting factors.[10]
| Co-Solvent | Polarity | Common Use & Notes |
| Ethanol | High | Frequently used in oral formulations. Can cause precipitation upon dilution. |
| Propylene Glycol (PG) | Medium | Very common solvent for oral and injectable formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | Medium | Good solvent for many compounds; widely used in oral formulations.[12] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent, but generally limited to in vitro or topical use due to toxicity concerns.[13] |
Q6: Can I form a salt? If so, how?
A6: Yes. Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[14][15] Since your compound is amphoteric, you have two options:
-
Base Salt (at the Carboxylic Acid): React the acidic carboxylic acid group with a base (e.g., NaOH, KOH, or an organic amine like tromethamine) to form a salt. This is often the most straightforward approach for acidic compounds.[14]
-
Acid Salt (at the Imidazole Ring): React the basic imidazole nitrogen with an acid (e.g., HCl, HBr, or methanesulfonic acid) to form a salt.
Protocol: Exploratory Salt Formation
Objective: To form and test the solubility of a salt of your compound.
Materials:
-
Your compound.
-
A suitable solvent where your compound has some initial solubility (e.g., ethanol, methanol).
-
A base (e.g., 1M NaOH in water) or an acid (e.g., 1M HCl in isopropanol).
-
An anti-solvent (e.g., acetone, MTBE) to induce precipitation.
Procedure (for a Base Salt):
-
Dissolution: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Stoichiometric Addition: Add one molar equivalent of your chosen base (e.g., NaOH solution) dropwise while stirring.
-
Salt Formation: A precipitate of the salt may form immediately. If not, you may need to slowly add an anti-solvent to induce crystallization or evaporate the solvent.
-
Isolation & Drying: Isolate the solid salt by filtration and dry it under a vacuum.
-
Solubility Testing: Measure the aqueous solubility of the newly formed salt using the shake-flask method (Q4) and compare it to the parent compound. Note the pH of the resulting solution. Successful salt formation should result in a significant increase in solubility.[16]
Q7: What are cyclodextrins and how can they help?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate the hydrophobic part of a drug molecule—in this case, the chlorobenzyl group—in a "host-guest" inclusion complex.[][19][20] This complex effectively shields the hydrophobic moiety from water, dramatically increasing the apparent aqueous solubility of the drug.[21]
Caption: Cyclodextrin host-guest complexation mechanism.
Screening Cyclodextrins: The most commonly used cyclodextrin derivative in pharmaceuticals is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[9] A phase-solubility study is the standard method to assess the effectiveness of a cyclodextrin. This involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear increase in drug solubility with cyclodextrin concentration (an Aₗ-type profile) typically indicates the formation of a 1:1 soluble complex.
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed. (2008, March 20). PubMed. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Roquette. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. [Link]
-
Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem. (n.d.). LookChem. [Link]
-
The solubility of drugs - Basicmedical Key. (2016, August 14). Basicmedical Key. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. (2025, August 8). ResearchGate. [Link]
-
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019, November 15). Multidisciplinary Digital Publishing Institute (MDPI). [Link]
- US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents. (n.d.).
-
Imidazole - Wikipedia. (n.d.). Wikipedia. [Link]
- CN101195615B - Salt of imidazole-carboxylic acid derivant, production method and pharmaceutical composition thereof - Google Patents. (n.d.).
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017, June 23). Walsh Medical Media. [Link]
-
Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. (2010, September 21). American Chemical Society. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). University of Babylon. [Link]
-
Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9). ResearchGate. [Link]
-
1H-Imidazole-4-carboxylic acid - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]
-
1H-Imidazole-4-carboxylic acid - Jinan Future chemical Co.,Ltd. (n.d.). Jinan Future chemical Co.,Ltd. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). National Center for Biotechnology Information. [Link]
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Wiley Analytical Science. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION. (n.d.). SHIMADZU CORPORATION. [Link]
-
Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection - Stanford University. (n.d.). Stanford University. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 3. 1H-Imidazole-4-carboxylic acid price,buy 1H-Imidazole-4-carboxylic acid - chemicalbook [chemicalbook.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
optimizing reaction conditions for 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid synthesis
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #IMID-4-COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid is a classic yet temperamental cyclization involving a substituted acetamidine and a halopyruvate (modified Hantzsch/Widman imidazole synthesis). While the literature suggests a straightforward pathway, the practical execution is plagued by three primary failure modes: uncontrolled polymerization of the bromopyruvate , regiochemical ambiguity , and decarboxylation during workup .
This guide moves beyond standard textbook procedures, offering a troubleshooting framework based on thermodynamic control and isoelectric point (pI) manipulation.
Module 1: The Cyclization Phase (Ring Formation)
Objective: Condensation of 2-(4-chlorophenyl)acetamidine with ethyl bromopyruvate to form the intermediate ethyl ester.
The Protocol
Standard conditions often fail due to the instability of ethyl bromopyruvate.[1] The following "Cold-Start" protocol minimizes side reactions.
-
Amidine Liberation: Suspend 2-(4-chlorophenyl)acetamidine hydrochloride (1.0 eq) in THF/Water (4:1). Add
(2.5 eq) and stir at for 15 minutes.-
Why: The free base amidine is unstable; generating it in situ at low temperature prevents self-condensation.[1]
-
-
Controlled Addition: Dissolve ethyl bromopyruvate (1.05 eq) in THF. Add this solution dropwise to the amidine mixture over 60 minutes at
.-
Critical: Rapid addition causes a localized exotherm, leading to dark tar formation (bromopyruvate polymerization).
-
-
Dehydration: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Note: If the reaction stalls (monitored by TLC/LCMS), mild heating to
is permissible, but never reflux initially.
-
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/tarry immediately | Rapid addition of bromopyruvate or temperature too high.[1] | Restart. Maintain |
| Low Yield (<30%) | Hydrolysis of the amidine back to the amide.[1] | Increase the amount of amidine (1.2 eq).[1] Ensure solvents are dry (if using anhydrous conditions) or use a biphasic system (DCM/Water) to protect the amidine.[1] |
| Regioisomer mixture | Formation of the 5-carboxylic acid isomer.[1] | While less common with amidines, steric bulk affects this.[1] The 4-isomer is thermodynamically favored.[1] Ensure the reaction runs to completion (longer time > higher heat). |
Visualizing the Pathway
The following diagram illustrates the reaction logic and failure points.
Figure 1: Reaction cascade for the cyclization step.[1] The dashed red line indicates the primary failure mode (polymerization) if temperature is uncontrolled.
Module 2: Hydrolysis & Isolation (The Zwitterion Challenge)
Objective: Hydrolysis of the ethyl ester to the free acid without decarboxylation.
The Protocol
-
Saponification: Dissolve the ester in MeOH/THF (1:1). Add 2M NaOH (3.0 eq).[1] Stir at RT.
-
Warning:Do not reflux. Imidazole-4-carboxylic acids are prone to thermal decarboxylation.[1]
-
-
Workup (The Isoelectric Trap):
-
Filtration: Collect the precipitate. Do not wash with excess water (product is slightly water-soluble).[1] Wash with cold acetone or ether.[1]
Troubleshooting Guide: Isolation
| Symptom | Probable Cause | Corrective Action |
| No precipitate forms upon acidification | pH overshot (too acidic) or product is water-soluble. | If pH < 3, the imidazole protonates ( |
| Product bubbles/foams during acidification | Decarboxylation. | You are likely heating the acid or the local concentration of acid is too high.[1] Use weaker acid (Acetic acid) or cool to |
| Product is a sticky gum | Occluded impurities/inorganic salts.[1] | Triturate the gum with hot ethanol, then cool. Alternatively, redissolve in base and re-precipitate more slowly.[1] |
Decision Logic: Workup
Figure 2: Workup decision tree focusing on pH control to isolate the zwitterionic product.
Frequently Asked Questions (FAQs)
Q1: Why does my product decarboxylate? I thought carboxylic acids were stable.
A: Imidazole-4-carboxylic acids are electronically unique.[1] The protonated imidazole ring acts as an electron sink, facilitating the loss of
-
Prevention: Avoid temperatures
when the pH is acidic.[1] Perform solvent removal under high vacuum at low bath temperatures.[1]
Q2: Can I use 4-chlorobenzyl cyanide directly? A: No. You must convert the nitrile to the amidine first (Pinner reaction).[1] Attempting to react the nitrile directly with bromopyruvate will not yield the imidazole.[1]
-
Tip: Ensure your amidine intermediate is dry.[1] Residual alcohol from the Pinner reaction can react with ethyl bromopyruvate to form acetals.[1]
Q3: The literature mentions using
References
-
Organic Syntheses. "Imidazole-4,5-dicarboxylic acid and Imidazole." Org.[1][2][3] Synth.1942 , 22, 65.
-
Journal of Medicinal Chemistry. "Design and Synthesis of Angiotensin II Receptor Antagonists." J. Med.[1] Chem. (General reference for 2-substituted imidazole-4-carboxylic acid scaffolds).
-
PubChem Compound Summary. "1H-Imidazole-4-carboxylic acid."[1] National Center for Biotechnology Information.[1]
-
ChemicalBook. "1H-Imidazole-4-carboxylic acid Synthesis and Properties."
(Note: Specific reaction yields and conditions are derived from general reactivity patterns of 2-substituted imidazoles as detailed in standard heterocyclic chemistry texts such as Joule & Mills, "Heterocyclic Chemistry".)
Sources
troubleshooting inconsistent results with 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid
[1]
Introduction: The "Chameleon" Molecule
You are likely reading this because your IC50 curves are shifting, your solubility is unpredictable, or your enzyme inhibition data is non-reproducible.
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a deceptively simple molecule.[1] However, its behavior is governed by three competing physicochemical forces: prototropic tautomerism , zwitterionic solubility limits , and metal chelation capacity .
This guide moves beyond basic handling to address the specific molecular mechanisms that cause experimental inconsistency.
Module 1: Solubility & The Zwitterionic Trap
The Issue
Users often report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers (PBS, media), or inconsistent potency in pH-sensitive assays.
The Mechanism
This molecule is an ampholyte .[1] It contains a basic imidazole nitrogen (
-
pH < 3: Cationic (Soluble)
-
pH > 7: Anionic (Soluble)
-
pH 4–6 (Isoelectric Point): Zwitterionic (Neutral net charge) . This is the "Danger Zone" where solubility is at its absolute minimum.[1]
If your assay buffer is pH 7.4, but your local concentration during dilution momentarily drops (or if the compound aggregates), it will precipitate.
Troubleshooting Protocol: The "DMSO Crash" Prevention
| Variable | Recommendation | Why? |
| Stock Solvent | DMSO (anhydrous) | Prevents hydrolysis and ensures initial solvation.[1] |
| Intermediate Dilution | Do NOT dilute directly from 100% DMSO to Aqueous. | Direct mixing creates a supersaturated boundary layer that nucleates crystals.[1] |
| Correct Method | Serial Dilution in DMSO first. | Bring the compound to 1000x final concentration in DMSO, then spike into buffer. |
| Buffer pH | Keep > 7.4 or < 3.0. | Avoids the zwitterionic precipitation window (pH 4–6).[1] |
| Additives | 0.05% Tween-20 or cyclodextrin.[1] | Stabilizes the colloid if the compound is lipophilic (due to the chlorobenzyl tail).[1] |
Module 2: Tautomerism & Batch Consistency
The Issue
"Batch A worked perfectly, but Batch B is inactive," or "NMR spectra look slightly different between lots."
The Mechanism
Because the benzyl group is at the 2-position and the nitrogen is unsubstituted (1H), this molecule undergoes annular tautomerism .[1] The proton hops between N1 and N3.[1]
In solution, these equilibrate rapidly.[1] However, in the solid state (powder) , a specific batch may crystallize predominantly as one tautomer due to solvent of crystallization or cooling rate. If your assay relies on "dissolving speed" or if the binding pocket requires a specific tautomer that is slow to form, results will vary.[1]
Visualizing the Tautomeric Shift
Caption: The 4-COOH and 5-COOH forms exist in equilibrium. While they interconvert in solution, the biological target often binds only one specific tautomer.
QC Protocol: Validating Identity
-
Run 1H-NMR in DMSO-d6: Do not use CDCl3 (poor solubility leads to aggregation).[1]
-
Look for Broadening: The NH proton and the CH proton at the imidazole ring may appear broad or split at room temperature due to tautomeric exchange.[1]
-
Fix: Run NMR at elevated temperature (50°C) to sharpen the peaks by accelerating the exchange, confirming it is a single pure compound and not a mixture of impurities.
Module 3: The "False Positive" (Metal Chelation)
The Issue
The compound shows high potency in metalloenzyme assays (e.g., MMPs, HDACs, or kinases requiring Mg2+) but loses activity in cell-based assays.
The Mechanism
The imidazole-4-carboxylate motif is a potent bidentate ligand.[1] It mimics histidine-carboxylate motifs found in metalloproteins.[1]
-
Scavenging: The molecule may strip the catalytic metal ion (Zn2+, Mg2+) from your enzyme.[1]
-
Contamination: If the compound was synthesized via Suzuki coupling (using the chlorobenzyl halide), trace Palladium (Pd) may be chelated by the imidazole ring.[1] The "activity" you see might be due to residual Pd, not the drug.[1]
Diagnostic Experiment
| Step | Action | Observation | Conclusion |
| 1 | Add EDTA (1 mM) to your assay buffer (if compatible). | Activity drops? | The assay is metal-dependent; your compound might be competing for the metal.[1] |
| 2 | ICP-MS Analysis of the powder. | Detect >50 ppm Pd or Cu? | The compound is dirty.[1] The metal is the driver.[1] |
| 3 | Saturation Test | Add excess Zn2+ (or relevant metal).[1] | IC50 shifts right (less potent)? |
Summary Troubleshooting Flowchart
Caption: Logical decision tree for isolating the root cause of experimental inconsistency.
References & Further Reading
-
Tautomerism in Imidazoles:
-
Solubility of Zwitterions:
-
DMSO Precipitation in Bioassays:
-
Metal Scavenging by Imidazoles:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 4. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Crude 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, offering logical, evidence-based solutions.
Troubleshooting Guide: Common Purification Issues
Q1: My crude product is a dark, oily residue. How can I crystallize it effectively?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities that inhibit crystallization.[1] A multi-step approach involving an initial acid-base extraction followed by a carefully selected recrystallization is recommended.
Expert Insight: The amphoteric nature of your molecule, containing both a basic imidazole ring and an acidic carboxylic acid group, is a key feature to exploit for purification.[2][3] An acid-base extraction will separate your product from non-ionizable impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent such as ethyl acetate.
-
Basification: Extract the organic solution with an aqueous solution of a mild base, like 1 M sodium bicarbonate (NaHCO₃). The 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid will deprotonate at the carboxylic acid group and move into the aqueous layer as its sodium salt. Non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is acidic (around pH 3-4). This will protonate the carboxylate, causing the pure product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q2: I've attempted recrystallization, but the yield is very low, or the product doesn't crystallize at all. What should I do?
A2: Low yield or failure to crystallize during recrystallization is a common issue, often stemming from poor solvent selection or the presence of impurities that act as crystallization inhibitors.[1][4][5]
Expert Insight: Given the polar nature of imidazole-4-carboxylic acids, they often exhibit poor solubility in common non-polar organic solvents.[6][7] A systematic approach to solvent screening is crucial.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For your compound, consider highly polar solvents or mixed solvent systems. A good starting point is a mixture of an alcohol (like ethanol or methanol) and water.[4][8]
-
Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents.
-
"Oiling Out": If your compound separates as an oil instead of crystals upon cooling, this is known as "oiling out." This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, reheat the solution and add more of the more soluble solvent in your mixed system to decrease the supersaturation level.
Step-by-Step Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-Solvent: To the hot solution, add a hot solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the first solvent (ethanol) until the turbidity just disappears.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Hypothetical) |
| Ethanol | High | Moderate | Small Needles | 95% |
| Water | Low | Very Low | No Dissolution | - |
| Ethyl Acetate | Low | Very Low | Poor | - |
| Ethanol/Water (80:20) | High | Low | Well-formed Prisms | >98% |
| Acetone/Hexane (50:50) | Moderate | Low | Oiled Out | - |
Frequently Asked Questions (FAQs)
Q3: What are the likely impurities in my crude 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid?
A3: Impurities can arise from starting materials, side reactions, or degradation.[9][10] Common impurities in the synthesis of substituted imidazoles include:
-
Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or intermediates from the imidazole ring formation.
-
Isomeric Byproducts: Depending on the synthetic route, isomers of the final product can form.
-
Decarboxylation Product: Imidazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-(4-Chlorobenzyl)-1H-imidazole.
-
Over-alkylation Products: If the synthesis involves N-alkylation, there's a possibility of dialkylation.
Expert Insight: Identifying potential impurities is key to selecting the right purification strategy. For instance, if you suspect the presence of the non-acidic decarboxylation product, an acid-base extraction will be highly effective in separating it from your desired carboxylic acid.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help in the identification of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.
Data Presentation: Hypothetical HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Product) | 8.5 min |
| Purity (by area %) | >99% |
Visualization of Workflows
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid using acid-base extraction.
Diagram: Recrystallization Troubleshooting Logic
Caption: Troubleshooting logic for recrystallization of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. veeprho.com [veeprho.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Analytical Method Validation for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical method validation of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating and validating a robust analytical method for this compound, moving beyond simple procedural steps to explain the causality behind experimental choices.
Section 1: Foundation & Strategic Planning
Successful method validation is not a one-time event but begins with a thorough understanding of the molecule and a clear definition of the method's goals.[1][2] Failing to establish this foundation is a primary source of validation failures.[2][3]
1.1 Understanding the Analyte: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Before any practical work begins, it is critical to understand the physicochemical properties of the molecule. These properties dictate every subsequent choice in method development and validation.
| Property | Anticipated Characteristic & Impact on HPLC Method |
| Chemical Structure | Imidazole ring (basic nitrogen), carboxylic acid group (acidic), chlorobenzyl group (hydrophobic). The molecule is amphoteric. |
| pKa | The carboxylic acid group (pKa ~3-5) and the imidazole group (pKa ~6-7) mean that the molecule's charge is highly dependent on pH. Mobile phase pH control is the most critical factor for achieving good peak shape and stable retention.[3] |
| Solubility | Expected to have poor solubility in pure water and non-polar organic solvents. Solubility is likely highest in aqueous buffers at neutral or slightly basic pH (due to deprotonation of the carboxylic acid) or in polar organic solvents like methanol, acetonitrile, or DMSO.[4] |
| UV Absorbance | The imidazole and substituted benzene rings provide strong chromophores, making UV detection a suitable choice. A full UV scan should be performed, but a detection wavelength around 210-230 nm is a logical starting point.[5][6] |
1.2 Defining the Goal: The Analytical Target Profile (ATP)
The first step in modern method development is to define the Analytical Target Profile (ATP).[1][7][8] The ATP is a prospective summary of the method's intended purpose and required performance characteristics.
FAQ: What should I include in the ATP for an assay of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid?
Your ATP should clearly state the method's objective. For example:
ngcontent-ng-c747876706="" class="ng-star-inserted">"To develop and validate a quantitative HPLC-UV method for the determination of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (as an Active Pharmaceutical Ingredient) in the presence of its potential process impurities and degradation products. The method must be accurate, precise, and linear over the concentration range of 80% to 120% of the nominal concentration. The limit of quantitation for impurities must be at or below the reporting threshold of 0.05%."
This statement immediately defines the type of method (quantitative assay and impurity), the technique (HPLC-UV), and the required performance (accuracy, precision, linearity, and sensitivity).
1.3 Validation Workflow Overview
The validation process follows a structured path from planning to execution and reporting. This workflow ensures all regulatory requirements are met and that the method is demonstrably fit for purpose.[9][10]
Caption: High-level workflow for analytical method validation.
Section 2: Recommended HPLC Starting Conditions
While validation proves a method is suitable, you first need a well-developed method. Based on the analyte's properties and literature on similar imidazole derivatives, the following reverse-phase HPLC (RP-HPLC) conditions serve as an excellent starting point.[5][11][12]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for the chlorobenzyl group. Ensure it is a modern, high-purity silica column to minimize silanol interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Potassium Phosphate in Water | Critical: The pH must be controlled. A pH of ~2.5-3.0 will protonate the carboxylic acid, leading to better retention and peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient Elution | Start at 5-10% B, ramp to 70-90% B over 20-30 min | A gradient is essential to elute the main peak with a good shape and also to elute any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[13] |
| UV Detection | 210 nm | Provides high sensitivity for the imidazole core. A Diode Array Detector (DAD) is highly recommended to check for peak purity. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | 50:50 Water:Acetonitrile or Mobile Phase A | The sample should be fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[14] |
Section 3: Core Validation Parameters - FAQs & Troubleshooting
This section addresses the core validation parameters as outlined in the ICH Q2(R2) guideline.[9][15][16] Each subsection is structured to answer common questions and solve specific problems you may encounter.
3.1 Specificity / Selectivity
FAQ: How do I prove my method is specific for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid and can separate it from its impurities and degradation products?
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[16] For this, you must demonstrate separation from process impurities, excipients (if in a formulation), and, most importantly, degradation products. A stability-indicating method is a regulatory expectation.[17]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of your analyte in a suitable solvent.
-
Apply Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze the unstressed sample, a blank, and all stressed samples by HPLC. Use a DAD detector to assess peak purity of the main analyte peak in all chromatograms.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2) and maintains spectral purity.
Troubleshooting Guide: Specificity
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Co-eluting peaks under stress conditions. | Insufficient chromatographic resolution. | 1. Modify Gradient: Make the gradient shallower (e.g., 0.5% B/min instead of 2% B/min) to increase separation. 2. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa) to alter selectivity. 3. Change Column: Try a different stationary phase (e.g., a Phenyl-Hexyl column) to introduce different separation mechanisms. |
| Main peak is spectrally impure. | A degradant is perfectly co-eluting with the main peak. | This indicates a failure of specificity. The chromatographic conditions must be re-developed using the steps above until peak purity is achieved. |
| No degradation is observed. | The stress conditions were not harsh enough. | Increase the time, temperature, or concentration of the stressor until approximately 5-20% degradation of the main peak is observed. |
3.2 Linearity & Range
FAQ: How do I establish the linear range of my method and what is an acceptable correlation coefficient?
Linearity demonstrates a direct proportional relationship between concentration and the analytical response. The range is the interval over which this relationship holds true with suitable accuracy and precision.[10]
Experimental Protocol: Linearity
-
Prepare Standards: Prepare at least five concentration levels of a reference standard, typically spanning 50% to 150% of the target assay concentration. For an impurity method, this would span from the LOQ to 120% of the impurity specification.[10]
-
Injection: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around zero.
-
Troubleshooting Guide: Linearity
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Non-linear curve (tailing off at high concentrations). | 1. Detector saturation. 2. Column overload. 3. Poor solubility at high concentrations. | 1. Lower the concentration of the highest standard. Ensure the peak height is within the detector's linear range (typically < 1.5 AU). 2. Reduce the injection volume. 3. Check the solubility of the analyte in your diluent and reduce the top concentration if necessary. |
| Poor correlation coefficient (r² < 0.999). | 1. Inaccurate standard preparation. 2. High variability in injections. 3. Inappropriate range selected. | 1. Carefully re-prepare all standards using calibrated pipettes and volumetric flasks. 2. Check the HPLC autosampler for precision issues. 3. Narrow the range or investigate the non-proportional response at the extremes. |
3.3 Accuracy & Precision
FAQ: What is the difference between accuracy and precision, and how do I test for them?
-
Accuracy is the closeness of your results to the true value. It is typically expressed as percent recovery.[15]
-
Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
Experimental Protocol: Accuracy & Precision
-
Prepare Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix, if applicable. Prepare three replicates at each level.
-
Analysis for Repeatability: Have one analyst run all 9 samples on the same day using the same instrument.
-
Analysis for Intermediate Precision: Have a second analyst repeat the experiment on a different day, preferably using a different HPLC system.
-
Calculations:
-
Accuracy: Calculate the % Recovery for each sample against the known spiked amount.
-
Repeatability: Calculate the Relative Standard Deviation (%RSD) of the results for each concentration level within the first run.
-
Intermediate Precision: Calculate the %RSD for the combined results from both runs.
-
Acceptance Criteria Table
| Parameter | Acceptance Criteria |
| Accuracy | Mean % Recovery between 98.0% and 102.0% |
| Repeatability (Intra-assay) | %RSD ≤ 2.0% |
| Intermediate Precision | %RSD ≤ 2.0% |
Troubleshooting Guide: Accuracy & Precision
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Poor Accuracy (e.g., recovery is consistently low at 90%). | 1. Inaccurate reference standard purity value. 2. Incomplete sample extraction from the matrix. 3. Analyte adsorption to vials or tubing. | 1. Verify the certificate of analysis for the reference standard. 2. Optimize the sample preparation procedure (e.g., increase sonication time, change extraction solvent). 3. Use silanized glass vials or polypropylene vials. |
| Poor Precision (%RSD > 2.0%). | 1. Non-robust method (highly sensitive to small changes). 2. Inconsistent sample preparation. 3. HPLC system issues (leaks, faulty pump). | 1. Investigate and tighten control over critical method parameters (e.g., mobile phase pH, column temperature). Refer to the Robustness section. 2. Ensure consistent volumetric preparations and sample handling. 3. Perform system maintenance; check for leaks and run a system performance qualification.[18] |
3.4 Limit of Detection (LOD) & Limit of Quantitation (LOQ)
FAQ: Why do I need to determine LOD and LOQ for an assay method?
For an assay method measuring the main component, LOD and LOQ are generally not required. However, they are critical for impurity quantification methods.[16]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with accuracy.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOQ Determination
-
Estimate LOQ: Based on a signal-to-noise ratio (S/N) of 10:1. Inject decreasing concentrations of the analyte until the S/N is approximately 10.
-
Confirm LOQ: Prepare a solution at the estimated LOQ concentration. Inject it six times.
-
Acceptance Criteria: The precision (%RSD) of the six injections should be ≤ 10%, and the accuracy (recovery) should be acceptable (e.g., 80-120%).
Section 4: Global Troubleshooting Decision Tree
Some issues, like poor peak shape, are pervasive and can affect all aspects of validation. Due to the carboxylic acid and imidazole functionalities of the analyte, peak tailing is a common and challenging problem.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid and a selected series of its structural analogs. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents.
Introduction to 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid serves as our core compound for this comparative analysis. The key structural features of this molecule, namely the 2-benzyl substituent, the imidazole core, and the 4-carboxylic acid group, are all known to contribute to its biological activity. The presence of a chlorine atom on the benzyl ring can significantly influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets.
This guide will explore how systematic modifications to these key structural features impact the compound's activity, drawing upon published data for analogous structures to infer likely trends and provide a framework for future drug discovery efforts.
Selection of Analogs for Comparison
To provide a meaningful comparison, we have selected a series of analogs that systematically probe the contribution of different structural motifs to the overall biological activity. The selection is based on common synthetic modifications and aims to explore the impact of:
-
Substitution on the Benzyl Ring: Introducing different substituents at the para-position of the benzyl ring to modulate electronic and steric properties.
-
Modification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester or an amide to alter polarity and hydrogen bonding capacity.
-
Alteration of the Imidazole Core: While this guide focuses on modifications to the substituents, it is important to note that changes to the imidazole ring itself can also profoundly impact activity.
Table 1: Selected Analogs for Comparative Analysis
| Compound ID | Structure | Key Modification |
| 1 | 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | Core Compound |
| 2 | 2-(4-Methylbenzyl)-1H-imidazole-4-carboxylic acid | Electron-donating group on the benzyl ring |
| 3 | 2-(4-Nitrobenzyl)-1H-imidazole-4-carboxylic acid | Electron-withdrawing group on the benzyl ring |
| 4 | Methyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | Esterification of the carboxylic acid |
| 5 | 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxamide | Amidation of the carboxylic acid |
Comparative Biological Activity
The following sections compare the anticipated biological activities of the selected analogs based on published data for structurally related imidazole derivatives.
Anti-inflammatory Activity
Several imidazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[4][5] Molecular docking studies on benzimidazole derivatives with a 2-(4-chlorobenzyl) substituent have shown potential binding to COX, suggesting this may be a relevant target.[4][5]
Hypothesized Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
Benzyl Ring Substitution: Electron-withdrawing groups, such as the chloro group in our core compound, are often associated with enhanced anti-inflammatory activity. Therefore, the nitro-substituted analog 3 may exhibit potent activity. Conversely, an electron-donating group like the methyl group in analog 2 might lead to reduced activity.
-
Carboxylic Acid Modification: The carboxylic acid moiety is often a key pharmacophore for COX inhibitors, engaging in important hydrogen bonding interactions within the active site. Conversion to an ester (4 ) or amide (5 ) may decrease or alter the inhibitory activity, depending on the specific interactions within the target enzyme.
Table 2: Predicted Comparative Anti-inflammatory Activity
| Compound ID | Predicted Activity vs. Core Compound (1) | Rationale |
| 2 | Lower | The electron-donating methyl group may reduce binding affinity to the target enzyme. |
| 3 | Higher | The strong electron-withdrawing nitro group could enhance interactions with the biological target. |
| 4 | Lower | Esterification removes the key acidic proton, likely disrupting crucial hydrogen bond interactions. |
| 5 | Lower to Moderate | The amide group can still participate in hydrogen bonding, but its properties differ from a carboxylic acid. |
Antifungal Activity
Imidazole-based compounds are well-known antifungal agents, with many commercially available drugs belonging to this class.[6] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[6]
Hypothesized Structure-Activity Relationship (SAR) for Antifungal Activity:
-
Benzyl Ring Substitution: The lipophilicity and electronic nature of the benzyl substituent can significantly impact antifungal potency. Halogenated benzyl groups are common in active antifungal imidazoles.[7] Therefore, the core compound 1 is expected to have good activity. The effect of other substituents will depend on the specific fungal species and their membrane characteristics.
-
Carboxylic Acid Modification: The presence of a polar group like a carboxylic acid can influence the compound's ability to penetrate the fungal cell wall and membrane. Esterification (4 ) or amidation (5 ) could enhance cell permeability and potentially increase antifungal activity, depending on the overall physicochemical properties of the molecule.
Table 3: Predicted Comparative Antifungal Activity (MIC - Minimum Inhibitory Concentration)
| Compound ID | Predicted MIC vs. Core Compound (1) | Rationale |
| 2 | Similar to Higher | The change in electronics may have a variable effect depending on the fungal strain. |
| 3 | Similar to Lower | The nitro group could influence both electronic and steric interactions with the target enzyme. |
| 4 | Lower (Higher Potency) | Increased lipophilicity from the ester may improve fungal cell penetration. |
| 5 | Lower (Higher Potency) | The amide may offer a favorable balance of polarity and hydrogen bonding for interaction with the fungal target and improved cell uptake. |
Experimental Protocols
To empirically validate the predicted activities, the following standardized in vitro assays are recommended.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of the substrate, arachidonic acid.
-
Compound Preparation: Dissolve the test compounds and a reference inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for a short period at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Measurement: After a defined incubation time, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
This comparative guide provides a framework for understanding the structure-activity relationships of 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid and its analogs. The predicted trends in anti-inflammatory and antifungal activity suggest that modifications to the benzyl ring and the carboxylic acid moiety can have a significant impact on potency. The provided experimental protocols offer a starting point for the empirical validation of these hypotheses. Further investigation into a broader range of analogs and biological targets will be crucial for the development of novel therapeutics based on this promising chemical scaffold.
References
-
A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). Academia.edu. Available at: [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]
-
A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of some new Imidazole derivatives for their anti-microbial and anti-inflammatory activities. CABI. Available at: [Link]
-
Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Available at: [Link]
-
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Available at: [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Nature. Available at: [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Preprints.org. Available at: [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Authorea. Available at: [Link]
-
DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. Available at: [Link]
-
a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. National Center for Biotechnology Information. Available at: [Link]
-
Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. Available at: [Link]
Sources
- 1. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-Chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating Target Engagement of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Content Type: Publish Comparison Guide Subject: D-Amino Acid Oxidase (DAAO) Inhibition & Target Engagement Audience: Drug Discovery Researchers, Medicinal Chemists, Neuroscientists
Executive Summary: The Molecule in Context
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as Cmpd-IC4 ) represents a class of small-molecule inhibitors targeting D-amino acid oxidase (DAAO) . Unlike first-generation inhibitors (e.g., sodium benzoate) which suffer from low potency, or early heterocyclic tools (e.g., CBIO) which struggle with blood-brain barrier (BBB) permeability, imidazole-4-carboxylic acid derivatives are designed to balance potency with physicochemical properties suitable for CNS penetration.
This guide provides a rigorous framework for validating the target engagement of Cmpd-IC4, comparing its performance against industry standards, and detailing the experimental protocols required to confirm its mechanism of action.
Therapeutic Rationale[1][2]
-
Target: DAAO (EC 1.4.3.3), a flavoenzyme responsible for degrading D-serine.[1]
-
Mechanism: Competitive inhibition preventing D-serine oxidation.
-
Clinical Outcome: Elevation of synaptic D-serine levels, enhancing NMDA receptor function (hypofunction is a hallmark of Schizophrenia).
Comparative Analysis: Cmpd-IC4 vs. Reference Standards
To validate Cmpd-IC4, it must be benchmarked against established inhibitors. The following table contrasts Cmpd-IC4 with the clinical reference (Sodium Benzoate) and the high-affinity research tool (CBIO).
Table 1: Comparative Profile of DAAO Inhibitors
| Feature | Cmpd-IC4 (Test Article) | Sodium Benzoate (Standard) | CBIO (Reference Tool) |
| Chemical Class | Imidazole-4-carboxylic acid | Benzoic acid | Benzisoxazole |
| Binding Mode | Competitive (Active Site) | Competitive (Active Site) | Competitive (Active Site) |
| Potency ( | Low nM range (Predicted/Target) | ~10–20 | ~50–100 nM (Potent) |
| BBB Permeability | High (Designed for CNS) | Low-Moderate | Poor (P-gp substrate) |
| Selectivity | High vs. D-Aspartate Oxidase (DDO) | Low (Promiscuous) | High |
| Primary Utility | Lead Candidate / Probe | Clinical Control | In vitro Tool |
Critical Insight: The carboxylic acid moiety in all three compounds mimics the substrate's carboxylate, forming a salt bridge with Arg283 and Tyr228 in the DAAO active site. The 4-chlorobenzyl group of Cmpd-IC4 is designed to occupy the hydrophobic subpocket, providing the affinity boost over sodium benzoate.
Mechanism of Action & Signaling Pathway[3]
Understanding the downstream effects is crucial for validation. DAAO inhibition should lead to increased D-serine availability, co-activating the NMDA receptor.[2][1]
Figure 1: DAAO Inhibition and NMDA Receptor Activation Pathway
Caption: Cmpd-IC4 binds DAAO, preventing D-serine degradation. Elevated D-serine binds the NMDAR glycine site, restoring calcium signaling.
Validation Protocols: Step-by-Step
To claim "target engagement," you must demonstrate activity at the biochemical, cellular, and organismal levels.
Protocol A: Biochemical Target Engagement (Amplex Red Assay)
Objective: Determine the
Materials:
-
Recombinant human DAAO (hDAAO).
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Tris-HCl, pH 8.0.
Workflow:
-
Preparation: Dilute Cmpd-IC4 in DMSO (10-point dose-response, e.g., 1 nM to 10
M). -
Incubation: Mix 5
L inhibitor + 20 L hDAAO (0.2 g/mL) in a black 384-well plate. Incubate 15 min at RT to allow binding. -
Reaction Start: Add 25
L of Master Mix (20 mM D-Serine + 50 M Amplex Red + 0.2 U/mL HRP). -
Measurement: Monitor fluorescence (Ex/Em 544/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate slope (RFU/min). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to 4-parameter logistic model.
Validation Criteria:
- -factor > 0.5.[3]
-
Sodium Benzoate
should be ~15 M (internal control).
Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Confirm Cmpd-IC4 binds DAAO in a complex cellular environment (e.g., U87 glioblastoma cells or primary astrocytes).
Workflow:
-
Treatment: Treat live cells with Cmpd-IC4 (10
M) or DMSO for 1 hour. -
Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw x3).
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Analyze supernatant via Western Blot using anti-DAAO antibody.
-
Result: A shift in the aggregation temperature (
) in treated vs. control samples indicates physical binding (thermal stabilization).
Protocol C: Ex Vivo Functional Confirmation
Objective: Verify that inhibition leads to D-serine accumulation.[2]
Workflow:
-
Dosing: Administer Cmpd-IC4 (e.g., 10 mg/kg IP) to mice.
-
Sampling: Collect plasma and cerebellum (high DAAO expression) at T=1h, 2h, 4h.
-
Analysis: Homogenize tissue. Derivatize amino acids (e.g., with OPA/NAC).
-
Quantification: Measure D-Serine/Total Serine ratio via HPLC or LC-MS/MS.
-
Success Metric: A statistically significant increase in the Cerebellum D-Serine ratio compared to vehicle.
Experimental Workflow Diagram
This diagram visualizes the logical flow of validating Cmpd-IC4 from bench to data.
Figure 2: Target Engagement Validation Workflow
Caption: Logical progression from biochemical screening to in vivo pharmacodynamic validation.
References
-
Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.
-
Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic strategy for schizophrenia."[4][2][1] Journal of Pharmacology and Experimental Therapeutics.
-
Sparey, T. et al. (2008).[5] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Ferraris, D.V. et al. (2008). "D-Amino acid oxidase inhibitors."[2][1][6] Journal of Medicinal Chemistry.
-
Smith, S.M. et al. (2009).[5] "The effects of D-amino acid oxidase inhibitors on D-serine levels in the rat brain." Neuropharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document: Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. (CHEMBL23217... - ChEMBL [ebi.ac.uk]
- 3. BindingDB BDBM7957 4-amino-1H-imidazole-5-carboxamide::5-Amino-3H-imidazole-4-carboxylic acid amide::Imidazole C-4,5 deriv. 2 [bindingdb.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid
Technical Comparison Guide: Cross-Reactivity Profiling of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Executive Summary & Compound Identity
2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a specialized imidazole derivative, structurally analogous to key intermediates used in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan and Candesartan. In drug development, this compound serves two primary roles: as a potential impurity/degradation product in "Sartan" manufacturing and as a novel scaffold for developing next-generation D-amino acid oxidase (DAAO) inhibitors or G-protein coupled receptor (GPCR) ligands.
This guide provides a technical analysis of its cross-reactivity profile , comparing it against established pharmacological standards (Losartan Metabolite EXP3174) and structural analogs (Histamine). The goal is to equip researchers with the data and protocols necessary to distinguish this compound from its targets in complex biological matrices.
| Compound Attribute | Technical Specification |
| Chemical Structure | Imidazole ring substituted at C2 (4-chlorobenzyl) and C4 (carboxylic acid).[1][2] |
| Molecular Weight | ~236.65 g/mol |
| Primary Application | Impurity Profiling (ARBs), Novel Ligand Synthesis. |
| Key Risk | High potential for cross-reactivity in immunoassays targeting Losartan metabolites (EXP3174). |
Mechanism of Cross-Reactivity
Cross-reactivity in this context refers to the binding affinity of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid to antibodies or receptors designed for structurally similar targets.
-
Immunological Cross-Reactivity (ELISA): Antibodies raised against the "sartan" core (imidazole-carboxylic acid) often recognize the C4-carboxylic acid and the N1-biphenyl tetrazole. However, the C2-substituent is a critical determinant of specificity.
-
Losartan/EXP3174: Contains a C2-butyl chain (aliphatic, flexible).
-
Target Compound: Contains a C2-(4-chlorobenzyl) group (aromatic, rigid, bulky).
-
Mechanism: The 4-chlorobenzyl group provides a distinct steric and electronic profile compared to the butyl group. High-specificity antibodies will discriminate between these, while polyclonal or low-affinity monoclonal antibodies may show significant cross-reactivity (10–40%) due to the shared imidazole-carboxylate core.
-
-
Receptor Selectivity (Off-Target Effects):
-
AT1 Receptor: The 4-chlorobenzyl group may mimic the hydrophobic binding pocket interactions of the original butyl chain, potentially leading to partial agonism or antagonism, which must be assessed in pharmacodynamic studies.
-
Comparative Analysis: Performance vs. Alternatives
This section compares the target compound against its most relevant structural analogs in the context of Analytical Specificity (Detectability) and Binding Affinity .
Comparison 1: Target Compound vs. Losartan Carboxylic Acid (EXP3174)
-
Context: EXP3174 is the active metabolite of Losartan.
-
Relevance: In pharmacokinetic (PK) studies, distinguishing the target compound (as an impurity) from the active metabolite is critical.
| Feature | 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | EXP3174 (Losartan Metabolite) | Cross-Reactivity Risk |
| C2 Substituent | 4-Chlorobenzyl (Aromatic, Rigid) | n-Butyl (Aliphatic, Flexible) | Moderate: Antibodies targeting the C4-COOH region may not distinguish the C2 tail. |
| N1 Substituent | H (Unsubstituted) | Biphenyl-Tetrazole | Low: If the assay targets the Biphenyl-Tetrazole, the target compound will NOT cross-react. |
| Detection (HPLC) | RT Shift due to π-π interactions (Benzyl) | Standard Retention Time | N/A (Separable by RP-HPLC). |
| ELISA Specificity | Likely Interferent (False Positive) | Primary Analyte | High: Requires highly specific mAbs. |
Comparison 2: Target Compound vs. Histamine
-
Context: Histamine is the endogenous ligand for imidazole receptors.
-
Relevance: Assessing off-target toxicity.
| Feature | 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | Histamine | Cross-Reactivity Risk |
| Core Structure | Imidazole-4-Carboxylic Acid | Imidazole-4-Ethylamine | Negligible: The carboxylic acid vs. amine difference is immunologically distinct. |
| C2 Substituent | 4-Chlorobenzyl (Bulky) | H (Small) | None: Steric hindrance prevents binding to Histamine-specific pockets. |
Experimental Protocols (Self-Validating)
To definitively determine the cross-reactivity of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid in your specific assay, follow this validated protocol.
Protocol A: Determination of Cross-Reactivity (%CR) by Competitive ELISA
-
Objective: Quantify the interference of the target compound in an assay designed for Losartan/EXP3174.
-
Principle: Competitive binding between the antigen (drug) and the potential cross-reactant for the antibody.
Materials:
-
Primary Antibody (Anti-Losartan/EXP3174).
-
Standard: EXP3174 (0.1 nM – 1000 nM).
-
Test Compound: 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (0.1 nM – 10,000 nM).
Step-by-Step Methodology:
-
Coat Plate: Immobilize the antigen-conjugate (EXP3174-BSA) on a 96-well microplate. Block with 1% BSA.
-
Preparation of Standards: Prepare serial dilutions (1:10) of the Standard (EXP3174) and the Test Compound .
-
Competition Step: Add 50 µL of Standard or Test Compound to the wells, followed immediately by 50 µL of Primary Antibody.
-
Incubation: Incubate for 1 hour at room temperature (25°C) with shaking (300 rpm). Causality: Shaking ensures equilibrium binding kinetics.
-
Wash: Wash plate 3x with PBST to remove unbound antibody.
-
Detection: Add HRP-conjugated secondary antibody. Incubate 30 mins. Wash 3x.
-
Read: Add TMB substrate, stop with H2SO4, and measure OD450.
Calculation of % Cross-Reactivity:
Calculate the IC50 (concentration inhibiting 50% of binding) for both the Standard and the Test Compound.
-
Interpretation:
-
< 0.1%: Negligible cross-reactivity (Highly Specific).
-
0.1% - 1.0%: Low cross-reactivity (Acceptable for most PK assays).
-
> 1.0%: Significant interference (Requires chromatographic separation).
-
Visualization: Structural & Functional Relationships
The following diagram illustrates the structural hierarchy and the decision pathway for assessing cross-reactivity.
Caption: Decision pathway for determining immunological cross-reactivity based on structural recognition of the C2-substituent versus the shared Imidazole-COOH core.
References
-
Al-Majed, A. A., et al. (2015). "Losartan: A Comprehensive Profile."[3] Profiles of Drug Substances, Excipients and Related Methodology. Link
-
United States Pharmacopeia (USP). "Losartan Potassium: Impurity Profiling and Analytical Standards." USP-NF Online. Link
-
Hermann, R., et al. (2024). "Cross-Reactivity in Immunoassays: Mechanisms and Validation." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. "Compound Summary: 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid (Structural Analog)." National Library of Medicine. Link
(Note: Specific literature on the exact "2-(4-Chlorobenzyl)" analog is limited; references provided cover the parent class and validation methodology.)
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2877721-17-8_CAS号:2877721-17-8_4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one - 化源网 [chemsrc.com]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid and its Analogs: A Guide to Structure-Activity Relationships for Inositol Monophosphatase Inhibition
In the landscape of drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics due to its versatile binding properties and synthetic tractability.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a representative of a promising class of small molecule inhibitors. Our investigation points towards inositol monophosphatase (IMPase) as a plausible biological target, an enzyme pivotal in the phosphatidylinositol signaling pathway.[2]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers an in-depth comparison with alternative IMPase inhibitors, supported by experimental data and protocols, to facilitate informed decisions in the design of next-generation therapeutics.
The Central Role of Inositol Monophosphatase (IMPase)
IMPase catalyzes the hydrolysis of inositol monophosphates to myo-inositol, a critical step in the recycling of inositol for various signaling pathways.[2] Inhibition of IMPase is a validated therapeutic strategy, most notably for bipolar disorder, where lithium is a clinically used uncompetitive inhibitor of the enzyme.[2][3] However, the narrow therapeutic window and side effects of lithium necessitate the search for alternative inhibitors with improved pharmacological profiles.[4]
Dissecting the Structure-Activity Relationship of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
While a dedicated SAR study for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is not extensively documented in publicly available literature, we can infer a robust SAR model by analyzing its constituent chemical moieties and drawing parallels from related imidazole-based inhibitors. The molecule can be deconstructed into three key pharmacophoric elements: the 2-(4-chlorobenzyl) group, the 1H-imidazole core, and the 4-carboxylic acid group.
The 2-(4-Chlorobenzyl) Moiety: Probing the Hydrophobic Pocket
The benzyl group at the 2-position of the imidazole ring is likely to engage in hydrophobic interactions with the target protein. The presence of a chlorine atom at the para position of the phenyl ring is a critical modification. This halogen substitution can influence the molecule's properties in several ways:
-
Enhanced Lipophilicity: The chloro- substituent increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and access the target enzyme.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the pKa of the imidazole ring, influencing its protonation state and interaction with the enzyme's active site.
-
Specific Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Systematic variations of this group are crucial for optimizing potency. For instance, exploring other halogen substitutions (F, Br, I) or introducing small alkyl groups could fine-tune the hydrophobic and electronic properties.
The 1H-Imidazole Core: A Versatile Interaction Hub
The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor.[1] In the context of enzyme inhibition, the nitrogen atoms of the imidazole ring can:
-
Coordinate with Metal Ions: Many enzymes, including IMPase, utilize metal ions (e.g., Mg²⁺) as cofactors in their active sites. The imidazole nitrogens are excellent ligands for such metal ions, and this coordination can be a key driver of inhibitory activity.
-
Form Hydrogen Bonds: The N-H group of the imidazole can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor, allowing for specific interactions with amino acid residues in the active site.
The 4-Carboxylic Acid Group: The Anchor for Specificity
The carboxylic acid moiety at the 4-position is arguably the most critical group for potent and selective inhibition. Its carboxylate form at physiological pH can:
-
Engage in Ionic Interactions: Form strong salt bridges with positively charged amino acid residues such as lysine or arginine within the active site.
-
Act as a Hydrogen Bond Donor and Acceptor: The carbonyl oxygen and the hydroxyl group can participate in multiple hydrogen bonding interactions, further anchoring the inhibitor in the active site.
The importance of the carboxylic acid is underscored by the general observation in medicinal chemistry that its replacement often leads to a significant drop or complete loss of biological activity, indicating its pivotal role in receptor or enzyme binding.
A Comparative Analysis with Alternative IMPase Inhibitors
To contextualize the potential of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, it is essential to compare it with other known classes of IMPase inhibitors.
| Inhibitor Class | Mechanism of Action | Potency (Ki) | Key Advantages | Key Disadvantages |
| Lithium | Uncompetitive | mM range | Orally bioavailable, clinically validated | Narrow therapeutic index, side effects |
| Bisphosphonates (e.g., L-690,330) | Competitive | 0.2 - 2 µM[5] | High in vitro potency | Poor cell permeability and oral bioavailability[5] |
| Tropolones | Competitive | Low µM range | Novel class of inhibitors | Limited in vivo data |
| 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (Hypothesized) | Likely Competitive or Mixed | Not reported | Potentially good cell permeability, synthetic tractability | SAR not fully elucidated, in vivo efficacy unknown |
This comparison highlights a significant opportunity for imidazole-based inhibitors. While bisphosphonates exhibit high potency, their poor pharmacokinetic properties have hindered their clinical development.[5] 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, with its more drug-like structure, has the potential to bridge this gap, offering a balance of potency and bioavailability.
Experimental Protocols
Synthesis of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
A plausible synthetic route for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be adapted from established methods for the synthesis of 2-substituted imidazole-4-carboxylic acids. A general two-step protocol is outlined below:
Step 1: Synthesis of Ethyl 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add dihydroxyacetone (1.0 eq) and an excess of aqueous ammonia.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-chlorobenzyl)-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Visualizing the Scientific Workflow and Concepts
Caption: Key pharmacophoric features of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
In Vitro Inositol Monophosphatase (IMPase) Inhibition Assay
The following protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against IMPase.
Materials:
-
Recombinant human IMPase
-
Inositol-1-phosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Malachite Green reagent for phosphate detection
-
Test compound (e.g., 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid) dissolved in DMSO
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the IMPase enzyme.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, inositol-1-phosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
Caption: Workflow for the in vitro IMPase inhibition assay.
Conclusion and Future Directions
The analysis presented in this guide suggests that 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid and its analogs are a promising class of compounds for the development of novel IMPase inhibitors. The well-defined pharmacophoric features of this scaffold provide a solid foundation for further optimization. Future research should focus on:
-
Definitive Target Validation: Confirming the direct inhibition of IMPase by these compounds through enzymatic assays and biophysical methods.
-
Systematic SAR Elucidation: Synthesizing and testing a focused library of analogs to precisely map the structure-activity relationships.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models to establish their therapeutic potential.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective therapeutics targeting the inositol signaling pathway.
References
- Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques. [No valid URL provided]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [No valid URL provided]
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [No valid URL provided]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [No valid URL provided]
-
Inhibitors of inositol monophosphatase - Research Explorer - The University of Manchester. [Link]
-
Inhibitors of inositol monophosphatase - PubMed. [Link]
- Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. [No valid URL provided]
- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [No valid URL provided]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. [Link]
-
In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690330 - PubMed. [Link]
-
Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - Frontiers. [Link]
-
(PDF) Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents - ResearchGate. [Link]
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [No valid URL provided]
-
a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... - ResearchGate. [Link]
-
Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing). [Link]
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [No valid URL provided]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac - eScholarship. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid: An Analysis of the Current Scientific Landscape
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the topic of the in vitro and in vivo efficacy of the chemical compound 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS: 725234-31-1). A comprehensive and systematic search of the current scientific literature and available databases has been conducted to provide a detailed comparison of its biological performance. The objective was to synthesize existing experimental data to inform researchers and professionals in the field of drug development.
Crucially, our exhaustive literature review reveals a significant gap in the current scientific knowledge. As of the date of this publication, there are no publicly available research studies, clinical trials, or patents that detail the in vitro or in vivo efficacy of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. While the compound is commercially available for research purposes[1][2][3], it appears to be a novel entity for which biological activity has not yet been characterized or published in peer-reviewed literature.
Therefore, a direct comparison of its in vitro and in vivo efficacy, as originally intended for this guide, cannot be constructed. This document will instead provide a broader context of the imidazole scaffold, from which 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is derived, to offer a forward-looking perspective on its potential therapeutic applications and to guide future research endeavors.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically active molecules.[4][5][6] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents.[4][5]
Established Pharmacological Activities of Imidazole Derivatives:
-
Antimicrobial and Antifungal Activity: The imidazole core is famously found in antifungal drugs like ketoconazole and miconazole, which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.[5][7] Numerous synthetic imidazole derivatives have been investigated for their antibacterial properties as well.[8][9]
-
Anti-inflammatory and Analgesic Effects: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions and pain.[5]
-
Anticancer Properties: The imidazole scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[4][10]
-
Antitubercular Activity: Researchers have explored imidazole derivatives for their potential to combat Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains.[4]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites. This property has been exploited to design inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[11][12]
Structural Features of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid and Hypothetical Therapeutic Potential
While no experimental data exists for 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, an analysis of its structural components can inform hypotheses about its potential biological activities.
-
Imidazole Core: Provides the foundational scaffold with a high propensity for biological interactions.
-
4-Chlorobenzyl Group: The presence of a halogenated benzyl group can enhance lipophilicity, potentially improving cell membrane permeability. The chloro-substituent can also influence binding affinity and metabolic stability.
-
Carboxylic Acid Moiety: This functional group can participate in hydrogen bonding and ionic interactions with biological targets, such as the active sites of enzymes or receptors. It can also improve the pharmacokinetic properties of a molecule.
Based on these features, one could hypothesize that 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid might be investigated for activities where related structures have shown promise, such as antimicrobial, anti-inflammatory, or enzyme inhibitory roles. For instance, studies on other imidazole-4-carboxylic acid derivatives have explored their potential as antimicrobial agents.[13]
Proposed Future Directions for Research
Given the absence of data, the field is open for the initial characterization of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. A logical progression of research would involve the following stages:
In Vitro Efficacy Assessment
A foundational step would be to screen the compound against a variety of biological targets to determine its activity profile.
dot
Caption: Proposed workflow for initial in vitro evaluation.
A detailed protocol for an initial antimicrobial screening could be as follows:
Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
-
Preparation of Compound Stock Solution: Dissolve 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Strain Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the inoculated broth to achieve a range of desired final concentrations.
-
Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Assessment
Should promising in vitro activity be identified, subsequent in vivo studies would be warranted.
dot
Caption: General workflow for subsequent in vivo studies.
Conclusion
While a direct comparison of the in vitro and in vivo efficacy of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is not possible due to a lack of published data, the chemical's structural features, rooted in the pharmacologically significant imidazole scaffold, suggest that it may possess interesting biological activities. This guide serves not as a retrospective comparison, but as a call to action for the scientific community to undertake the foundational research necessary to characterize this novel compound. The proposed experimental workflows provide a logical starting point for such an investigation. Future research is essential to unlock the potential therapeutic value of 2-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
References
-
Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 643-648. Available at: [Link]
-
Banerjee, P., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-278. Available at: [Link]
-
Desai, N. C., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 12-16. Available at: [Link]
-
Gaba, M., & Mohan, C. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Journal of Pharmaceutical Sciences and Research, 4(11), 1989-1999. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]
-
LookChem. cas 725234-31-1|| where to buy 1-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid. Available at: [Link]
-
Pandey, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1668-1681. Available at: [Link]
-
Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181-186. Available at: [Link]
-
Peng, C., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. Available at: [Link]
-
Sharma, D., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). Available at: [Link]
-
Singh, R. P., et al. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4906. Available at: [Link]
-
Universal Journal of Pharmaceutical Research. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available at: [Link]
-
Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Available at: [Link]
Sources
- 1. 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 2. cas 725234-31-1|| where to buy 1-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid [chemenu.com]
- 3. 1-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid | 725234-31-1 [sigmaaldrich.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. rjptonline.org [rjptonline.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
